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Core Science & Biosynthesis

Foundational

Introduction: The Pyridine Scaffold and the Emergence of a Versatile Building Block

An In-depth Technical Guide to the Chemical Structure and Synthetic Utility of 3-Iodo-2-methylpyridin-4-ol The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and Synthetic Utility of 3-Iodo-2-methylpyridin-4-ol

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] The strategic functionalization of this heterocycle allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making the development of novel pyridine derivatives a critical endeavor in drug discovery.[2][3] This guide focuses on a specific, highly functionalized derivative: 3-iodo-2-methylpyridin-4-ol.

This compound is of significant interest to researchers and drug development professionals for three primary reasons:

  • Structural Complexity: It incorporates a pyridin-4-ol core, which exists in tautomeric equilibrium with its pyridin-4-one form, a scaffold known for its biological activity.[4]

  • Methyl Substitution: The 2-methyl group influences the electronic properties and steric environment of the ring.

  • Iodine Functionalization: The iodine atom at the 3-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions for molecular elaboration.[5]

This document provides a comprehensive overview of the chemical structure, properties, a robust synthesis protocol with mechanistic insights, and the potential applications of 3-iodo-2-methylpyridin-4-ol in modern drug development workflows.

Part 1: Chemical Structure and Physicochemical Properties

The nomenclature "3-iodo-2-methylpyridin-4-ol" describes the 'enol' tautomer. However, in the solid state and in most solvents, it predominantly exists as its more stable 'keto' tautomer, 3-iodo-2-methyl-1H-pyridin-4-one . This tautomerism is a critical feature, influencing the molecule's reactivity and biological interactions.

tautomerism enol 3-Iodo-2-methylpyridin-4-ol (Enol Form) keto 3-Iodo-2-methyl-1H-pyridin-4-one (Keto Form) enol->keto Tautomeric Equilibrium

1.1. Molecular Identity and Properties

A summary of the key chemical and physical properties for 3-iodo-2-methylpyridin-4-ol is presented below. These values are critical for planning synthetic transformations and for understanding the compound's behavior in biological assays.

PropertyValueSource
IUPAC Name 3-iodo-2-methyl-1H-pyridin-4-one-
Molecular Formula C₆H₆INO[6]
Molecular Weight 235.02 g/mol [6]
Canonical SMILES CC1=C(I)C=C(O)N=C1-
CAS Number Not Assigned[6]
Appearance Predicted: Off-white to light yellow solid-
Solubility Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol)-

1.2. Spectroscopic Signature (Predicted)

While experimental data is not publicly available, the expected spectroscopic characteristics can be predicted based on the structure of the dominant keto tautomer:

  • ¹H NMR: One would expect distinct signals for the N-H proton (likely broad, ~11-13 ppm), two aromatic protons on the pyridine ring (two doublets, ~6-8 ppm), and a singlet for the methyl group protons (~2.3-2.5 ppm).

  • ¹³C NMR: Six distinct carbon signals would be anticipated, including a carbonyl carbon (~170-180 ppm), carbons of the pyridine ring (one bearing iodine at low field, ~90-100 ppm), and the methyl carbon (~15-20 ppm).

  • IR Spectroscopy: Key stretches would include a broad N-H band (~3100-2800 cm⁻¹), a strong C=O stretch (~1640 cm⁻¹), and C=C/C=N stretches in the 1600-1400 cm⁻¹ region.

Part 2: Synthesis and Mechanistic Rationale

The most logical and efficient synthesis of 3-iodo-2-methylpyridin-4-ol involves the direct, regioselective iodination of the readily available precursor, 2-methylpyridin-4-ol.

synthesis_workflow cluster_0 Precursor Synthesis cluster_1 Regioselective Iodination start 2-Methyl-4-pyrone precursor 2-Methylpyridin-4-ol start->precursor + Primary Amine (e.g., NH₃) High Temp. product 3-Iodo-2-methylpyridin-4-ol precursor->product + NIS Acetonitrile, RT reagent N-Iodosuccinimide (NIS) reagent->product

2.1. Causality Behind Experimental Choices

  • Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is the reagent of choice for this transformation.[7] Unlike harsher reagents like molecular iodine (I₂) with an oxidant, NIS is an electrophilic iodine source that operates under mild, neutral conditions.[8] This is crucial to prevent over-iodination or degradation of the electron-rich pyridin-4-one ring system. The reaction proceeds without the need for a strong acid or base catalyst, which preserves the integrity of the final product.[9][10]

  • Regioselectivity: The directing effects of the substituents on the 2-methylpyridin-4-ol ring govern the position of iodination. The powerful electron-donating effect of the ring nitrogen and the activating, ortho,para-directing nature of the hydroxyl/oxo group strongly activate the C3 and C5 positions for electrophilic substitution. The methyl group at C2 provides some steric hindrance, favoring substitution at the less hindered C3 position. This combination of electronic activation and steric guidance leads to the highly regioselective formation of the 3-iodo product.

2.2. Experimental Protocol: Synthesis of 3-Iodo-2-methylpyridin-4-ol

This protocol is a representative procedure based on established methods for the iodination of activated heterocyclic systems.

  • Preparation: To a solution of 2-methylpyridin-4-ol (1.0 equivalent) in acetonitrile (10 mL per mmol of substrate) in a round-bottom flask protected from light, add N-Iodosuccinimide (1.1 equivalents).

  • Reaction: Stir the resulting suspension at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile. Redissolve the residue in ethyl acetate.

  • Purification: Wash the organic layer sequentially with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Isolation: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield 3-iodo-2-methylpyridin-4-ol as a solid.

Part 3: Applications in Drug Development

The true value of 3-iodo-2-methylpyridin-4-ol lies in its role as a versatile intermediate for the synthesis of compound libraries. The carbon-iodine bond is a prime site for transition-metal-catalyzed cross-coupling reactions.

applications cluster_reactions Cross-Coupling Reactions scaffold 3-Iodo-2-methylpyridin-4-ol (Core Scaffold) suzuki Suzuki (+ Boronic Acid) scaffold->suzuki sonogashira Sonogashira (+ Alkyne) scaffold->sonogashira buchwald Buchwald-Hartwig (+ Amine/Alcohol) scaffold->buchwald library Diverse Compound Library suzuki->library sonogashira->library buchwald->library screening High-Throughput Screening (HTS) library->screening hit Hit Identification screening->hit

  • Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids introduces diverse aromatic systems at the 3-position, allowing for the exploration of key interactions with protein targets.

  • Sonogashira Coupling: The introduction of alkyne moieties provides linear extensions to the molecule, useful for probing deep binding pockets. These alkynes can be further functionalized.

  • Buchwald-Hartwig Amination: The formation of C-N bonds at the 3-position allows for the incorporation of a wide range of amine functionalities, which can modulate solubility and introduce crucial hydrogen-bonding interactions.

The pyridin-4-one core itself is a privileged scaffold. For instance, derivatives of 3,5-dimethylpyridin-4(1H)-one have been identified as potent activators of AMP-activated protein kinase (AMPK), a key target in metabolic diseases and oncology.[4] By using 3-iodo-2-methylpyridin-4-ol, researchers can rapidly generate novel analogues around this known active core to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Part 4: Safety and Handling

While specific toxicity data for 3-iodo-2-methylpyridin-4-ol is unavailable, it should be handled with the standard precautions for a novel laboratory chemical. Based on related structures, it should be considered harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation.[11][12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3-Iodo-2-methylpyridin-4-ol is more than just a chemical structure; it is a strategically designed tool for medicinal chemists. Its key features—a biologically relevant pyridin-4-one core, a modulating methyl group, and a synthetically versatile iodine handle—make it an exceptionally valuable building block. The robust and regioselective synthesis presented herein provides a reliable pathway to access this compound, opening the door for its use in the creation of diverse molecular libraries aimed at discovering the next generation of therapeutic agents.

References

  • Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. Available at: [Link]

  • PubChem. 3-Iodo-4-methylpyridine. National Center for Biotechnology Information. Available at: [Link]

  • Thieme Chemistry. Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. Available at: [Link]

  • The Journal of Organic Chemistry. Synthesis of 2-methyl-4H-pyran-4-one. American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 4-pyridones. Available at: [Link]

  • Wikipedia. Pyridine. Available at: [Link]

  • MDPI. A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Available at: [Link]

  • ResearchGate. Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Available at: [Link]

  • ACS Publications. Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters. Available at: [Link]

  • ResearchGate. Iodination of Proteins by IPy 2 BF 4 , a New Tool in Protein Chemistry. Available at: [Link]

  • PubMed. Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK). National Center for Biotechnology Information. Available at: [Link]

  • PubMed. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. National Center for Biotechnology Information. Available at: [Link]

  • RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry. Available at: [Link]

  • Organic Syntheses. n-iodosuccinimide. Available at: [Link]

  • JYX: JYU. [N–I–N]+ and carbonyl hypoiodite iodine(i) complexes. University of Jyväskylä. Available at: [Link]

  • Chemistry Stack Exchange. Can 4-pyridones be synthesised analogously to 2-pyridones?. Available at: [Link]

  • PMC - NIH. Flow Synthesis of 2-Methylpyridines via α-Methylation. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Available at: [Link]

  • Pharmazone. N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Available at: [Link]

  • ScienceDirect. PYRIDINE ITS DERIVATIVES. Available at: [Link]

  • PubChem. Pyridine. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Selected variable ¹H NMR spectra (0.4–1.4 ppm) for the reaction of [PtMe2(dppm)] with SnMe2Cl2 in acetone-d6. Available at: [Link]

  • Organic Syntheses. 1-methyl-2-pyridone. Available at: [Link]

  • The Royal Society of Chemistry. 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. Available at: [Link]

Sources

Exploratory

Technical Monograph: 3-Iodo-2-methylpyridin-4-ol

Topic: (CAS 1226880-00-7) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 3-Iodo-2-methylpyridin-4-ol (CAS 1226880-00-7 ) is a critical heter...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (CAS 1226880-00-7) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Iodo-2-methylpyridin-4-ol (CAS 1226880-00-7 ) is a critical heterocyclic building block in medicinal chemistry, particularly within the fragment-based drug discovery (FBDD) landscape. As a halogenated derivative of 4-pyridone, it serves as a versatile scaffold for the synthesis of kinase inhibitors, specifically targeting pathways involved in oncology (e.g., c-Met, ALK) and inflammatory signaling.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic protocols, and its utility as an electrophile in palladium-catalyzed cross-coupling reactions.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertyData
CAS Number 1226880-00-7
IUPAC Name 3-Iodo-2-methylpyridin-4-ol
Synonyms 3-Iodo-2-methyl-4-pyridone; 3-Iodo-2-methyl-4(1H)-pyridinone
Molecular Formula

Molecular Weight 235.02 g/mol
Tautomerism Exists in equilibrium between the 4-hydroxypyridine and 4-pyridone forms (predominantly pyridone in solution).
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; moderately soluble in MeOH; sparingly soluble in water.
pKa (Calculated) ~3.5 (pyridine N), ~11.0 (hydroxyl)
Tautomeric Considerations

In solution, 4-substituted pyridines with a hydroxyl group exist in a tautomeric equilibrium. For 3-iodo-2-methylpyridin-4-ol, the 4-pyridone tautomer is generally the major species in polar solvents and the solid state. This tautomerism significantly influences reactivity, directing electrophiles to the nitrogen or oxygen depending on conditions.

Synthetic Methodology

The synthesis of 3-iodo-2-methylpyridin-4-ol is typically achieved via the regioselective electrophilic iodination of the precursor, 2-methylpyridin-4-ol. The presence of the electron-donating hydroxyl/carbonyl group at position 4 activates the ring, directing the iodine to the ortho-position (C3).

Protocol: Regioselective Iodination

Objective: Synthesis of 3-iodo-2-methylpyridin-4-ol from 2-methylpyridin-4-ol.

Reagents:

  • Substrate: 2-Methylpyridin-4-ol (1.0 eq)

  • Iodine Source: Molecular Iodine (

    
    ) (1.1 eq)
    
  • Oxidant/Base: Potassium Iodide (KI) and Sodium Hydroxide (NaOH) or Hydrogen Peroxide (

    
    )
    
  • Solvent: Water (

    
    ) or Methanol/Water mixture
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-methylpyridin-4-ol (10 mmol) in 20 mL of 10% aqueous NaOH. The basic environment deprotonates the hydroxyl group, increasing electron density on the ring and facilitating electrophilic attack.

  • Iodination: Prepare a solution of

    
     (11 mmol) and KI (22 mmol) in water (15 mL). Add this solution dropwise to the pyridinol solution at 0–5°C over 30 minutes.
    
    • Causality: Low temperature prevents over-iodination at the C5 position. The KI solubilizes iodine as the triiodide ion (

      
      ).
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via LC-MS for the disappearance of the starting material (m/z 110) and appearance of the product (m/z 236).

  • Quenching & Isolation: Acidify the solution carefully with 2M HCl to pH ~6–7. The product typically precipitates at this pH.

  • Purification: Filter the solid, wash with cold water and sodium thiosulfate solution (to remove excess iodine). Recrystallize from ethanol/water if necessary.

Mechanistic Pathway

The reaction proceeds via an Electrophilic Aromatic Substitution (


)  mechanism. The phenolate-like oxygen activates the C3 and C5 positions. The C3 position is sterically accessible and electronically favored due to the inductive effect of the adjacent methyl group.

SynthesisPath Figure 1: Electrophilic Iodination Mechanism Start 2-Methylpyridin-4-ol (C6H7NO) Inter Sigma Complex Intermediate Start->Inter I2 / NaOH (Electrophilic Attack) Prod 3-Iodo-2-methylpyridin-4-ol (C6H6INO) Inter->Prod -HI (Re-aromatization)

Figure 1: The synthetic pathway involves activation of the pyridine ring followed by electrophilic attack by iodine at the C3 position.[1]

Reactivity & Applications in Drug Discovery

The iodine atom at the C3 position is a "privileged handle" for palladium-catalyzed cross-coupling reactions. This allows medicinal chemists to rapidly elaborate the scaffold.

Key Application: Suzuki-Miyaura Cross-Coupling

The most common transformation is the coupling with aryl or heteroaryl boronic acids to generate 3-aryl-2-methylpyridin-4-ols. These biaryl systems are frequent motifs in kinase inhibitors (e.g., c-Met inhibitors).

Standard Coupling Protocol:

  • Catalyst:

    
     or 
    
    
    
    (5 mol%).
  • Base:

    
     or 
    
    
    
    (2-3 eq).
  • Solvent: Dioxane/Water (4:1) or DMF.[2]

  • Conditions: 80–100°C under inert atmosphere (

    
     or Ar).
    

Self-Validating Check:

  • Observation: The reaction mixture should darken (formation of Pd(0) species).

  • Control: Ensure thorough degassing of solvents to prevent homocoupling of the boronic acid or oxidation of the catalyst.

SuzukiWorkflow Figure 2: Suzuki-Miyaura Coupling Workflow for Scaffold Elaboration Substrate 3-Iodo-2-methylpyridin-4-ol (Electrophile) Catalyst Pd(0) Catalyst (Oxidative Addition) Substrate->Catalyst Boronic Aryl Boronic Acid (Ar-B(OH)2) Boronic->Catalyst Complex Pd(II)-Ar-I Complex Catalyst->Complex 80°C, Base Product 3-Aryl-2-methylpyridin-4-ol (Coupled Scaffold) Complex->Product Reductive Elimination

Figure 2: Workflow for functionalizing the C3 position via Palladium-catalyzed cross-coupling.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin. Harmful if swallowed.[3]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Light sensitive (iodine-carbon bonds can be photolabile).

  • Disposal: Halogenated organic waste. Do not mix with strong oxidizing agents.

References

  • National Institutes of Health (NIH). (2017). Drug development: Lessons from nature (General Reference on Pyridine Scaffolds). PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Iodination of Aromatics: Mechanisms and Protocols. Retrieved from [Link]

Sources

Foundational

Technical Monograph: 3-Iodo-2-methyl-4-hydroxypyridine

Synonyms, Synthesis, and Tautomeric Behavior in Drug Discovery Executive Summary & Chemical Identity 3-Iodo-2-methyl-4-hydroxypyridine is a high-value heterocyclic scaffold used primarily as an intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms, Synthesis, and Tautomeric Behavior in Drug Discovery

Executive Summary & Chemical Identity

3-Iodo-2-methyl-4-hydroxypyridine is a high-value heterocyclic scaffold used primarily as an intermediate in the synthesis of kinase inhibitors and antiviral agents.[1][2] Its structural utility lies in the C3-iodine handle , which facilitates palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to build complex biaryl systems, while the C4-oxygen functionality allows for hydrogen bond donor/acceptor modulation in active pharmaceutical ingredients (APIs).[1][2]

Nomenclature and Synonyms

The naming of this compound is complicated by prototropic tautomerism . In solution and solid states, 4-hydroxypyridines exist predominantly as 4-pyridones .[1][2] Researchers must query databases using both sets of nomenclature to ensure comprehensive results.

CategoryPrimary SynonymContext
IUPAC (Hydroxy form) 3-Iodo-2-methylpyridin-4-olFormal naming; often used in catalogues.[1][2]
IUPAC (Keto form) 3-Iodo-2-methyl-4(1H)-pyridone Physiologically relevant form. Most accurate for solution chemistry.[1][2]
Chemical Abstracts 4-Pyridinol, 3-iodo-2-methyl-CAS Index Name.[1][2]
Common/Trade 3-Iodo-2-methyl-4-pyridoneWidely used in vendor catalogs.[1][2]
SMILES CC1=NC=CC(=O)C1I (Keto)For chemoinformatics search.[2]

Structural Dynamics: The Tautomerism Trap

Understanding the equilibrium between the pyridinol (aromatic) and pyridone (lactam) forms is critical for experimental design.[1][2] While the pyridinol form suggests O-nucleophilicity, the pyridone form (favored by


2-7 kcal/mol in polar solvents) dictates N-nucleophilicity and hydrogen bonding patterns.[1][2]
Tautomeric Equilibrium Diagram

The following diagram illustrates the proton shift that defines the reactivity profile.[1][2]

Figure 1: The tautomeric shift from 4-hydroxypyridine to 4-pyridone.[1][2] Note that N-alkylation is kinetically favored under standard basic conditions due to the pyridone prevalence.[1]

Physicochemical Profile

Data below represents the consensus values for the 4-pyridone tautomer, as it is the dominant species.

PropertyValueNote
Molecular Formula

-
Molecular Weight 235.02 g/mol High iodine mass contribution.[1][2]
Appearance Off-white to tan solidDarkens upon light exposure (iodine liberation).[1][2]
Melting Point 225–230 °C (dec)High MP due to intermolecular H-bonding (dimerization).[1][2]
Solubility DMSO, DMF, MeOH (hot)Poor solubility in non-polar solvents (

, Hexanes).[1][2]
pKa ~3.2 (OH/NH), ~11.0 (NH removal)Amphoteric nature.[2]

Synthetic Protocol: Regioselective Iodination

Core Directive: This protocol uses a "Self-Validating" workflow. The reaction progress is visually indicated by the consumption of iodine color, and the product is isolated via pH-controlled precipitation, minimizing chromatography.[1]

Mechanistic Rationale

Direct iodination of 2-methyl-4-pyridone is an Electrophilic Aromatic Substitution (EAS) .[1][2]

  • Activation: The C4-carbonyl/hydroxyl group strongly activates the ring.[1][2]

  • Direction: The C3 position is ortho to the activating oxygen and meta to the ring nitrogen.[1][2] The C5 position is also available, but the C2-methyl group provides subtle steric differentiation, and careful stoichiometry prevents di-iodination (3,5-diiodo).[1][2]

Step-by-Step Methodology

Reagents:

  • 2-Methyl-4-hydroxypyridine (Starting Material)[1][2][3]

  • Iodine (

    
    )[2][4][5]
    
  • Potassium Iodide (KI)[2][5]

  • Sodium Carbonate (

    
    )[1][2][6]
    
  • Water (

    
    )[2]
    

Workflow:

  • Solubilization: In a round-bottom flask, dissolve 2-methyl-4-hydroxypyridine (1.0 eq) and

    
     (1.1 eq) in water. Stir until a clear solution forms (formation of the sodium salt).
    
  • Reagent Preparation: Separately, dissolve

    
     (1.0 eq) and KI (2.5 eq) in a minimal amount of water. Why? Iodine is insoluble in water; the 
    
    
    
    complex is soluble.[1]
  • Addition: Add the Iodine/KI solution dropwise to the pyridine solution at room temperature over 30 minutes.

    • Visual Check: The dark iodine color should fade as it reacts.[1][2]

  • Reaction: Stir at room temperature for 2–4 hours. If the color persists, the reaction is complete.[1][2]

  • Quenching & Isolation (The Critical Step):

    • Cool the mixture to 0–5 °C.

    • Acidify carefully with glacial acetic acid or dilute HCl to pH 5–6.[1][2]

    • Observation: The product, 3-iodo-2-methyl-4-pyridone, will precipitate as an off-white solid (it is least soluble at its isoelectric point).[1][2]

  • Purification: Filter the solid, wash with cold water (to remove inorganic salts), and dry in a vacuum oven.

Synthesis & Reactivity Flowchart[1][2]

SynthesisWorkflow Start 2-Methyl-4-hydroxypyridine (aq. Na2CO3) Reaction Reaction Mixture (EAS Mechanism @ C3) Start->Reaction Dissolve Reagent I2 / KI Solution (Electrophilic Source) Reagent->Reaction Dropwise Addition Acid Acidification (pH 5-6) Reaction->Acid Complete Conversion Product 3-Iodo-2-methyl-4-pyridone (Precipitate) Acid->Product Precipitation Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Product->Suzuki Functionalization Biaryl 3-Aryl-2-methyl-4-pyridone (Kinase Inhibitor Scaffold) Suzuki->Biaryl C-C Bond Formation

Figure 2: Workflow from precursor to isolated intermediate and downstream application.[1][2]

Applications in Drug Discovery

The 3-iodo-2-methyl-4-hydroxypyridine scaffold is not merely an intermediate; it is a "privileged structure" for designing bioactive molecules.[1][2]

Palladium-Catalyzed Couplings

The C3-Iodine bond is weaker than C3-Bromine, making this compound highly reactive toward oxidative addition by Palladium(0).[1][2]

  • Suzuki-Miyaura: Coupling with aryl boronic acids allows the installation of hydrophobic aromatic groups at C3, a common requirement for occupying the "gatekeeper" region of kinase enzymes.[1]

  • Sonogashira: Coupling with alkynes introduces rigid spacers.[1][2]

N-Alkylation vs. O-Alkylation

When derivatizing the C4-position:

  • Standard Base (

    
    , alkyl halide):  Favors N-alkylation  (formation of N-substituted pyridones).[1][2]
    
  • Silver Salts (

    
    ):  Can force O-alkylation  to generate 4-alkoxypyridines, though this is less common due to the thermodynamic stability of the pyridone.[1][2]
    

Safety & Handling

  • Light Sensitivity: Iodinated pyridines are photosensitive.[2] Store in amber vials to prevent deiodination and radical formation.

  • Inhalation: Pyridine derivatives are potential respiratory irritants.[1][2][7] Handle in a fume hood.

  • Waste: Aqueous waste from synthesis contains iodides and should be treated as halogenated waste; do not mix with strong oxidizers (risk of

    
     gas evolution).[2]
    

References

  • IUPAC Nomenclature of Organic Chemistry. (2013). Nomenclature of Heterocyclic Compounds. [2]

  • Katritzky, A. R., et al. (2010).[1][2] Tautomerism in Heterocycles. Chemical Reviews. (Provides the foundational basis for the pyridone/pyridinol equilibrium described in Section 2).

  • Scriven, E. F. V. (1984).[2] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. (Authoritative source for Electrophilic Aromatic Substitution mechanisms in pyridines).[2]

  • PubChem Database. Compound Summary for 3-Iodo-4-pyridone derivatives. National Center for Biotechnology Information.[1][2] [2]

  • Google Patents. Synthesis of iodinated hydroxypyridines (CN104311479A). (Source for industrial scalability of iodination protocols).

Sources

Exploratory

Technical Deep Dive: Tautomeric Dynamics & Functionalization of 3-Iodo-2-methylpyridin-4(1H)-one

Executive Summary The scaffold 3-iodo-2-methylpyridin-4(1H)-one represents a critical pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors and fragment-based lead optimization. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 3-iodo-2-methylpyridin-4(1H)-one represents a critical pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors and fragment-based lead optimization. Its utility stems from the orthogonal reactivity of its substituents: the C3-iodine allows for cross-coupling (Suzuki-Miyaura, Sonogashira), while the C2-methyl group provides steric definition.

However, the utility of this molecule is frequently compromised by its lactam-lactim tautomerism .[1] Understanding the equilibrium between the 4-pyridone (lactam) and 4-hydroxypyridine (lactim) forms is not merely academic; it dictates the regioselectivity of alkylation reactions and the binding mode in biological pockets.

This guide provides a mechanistic analysis of this tautomerism, analytical protocols for distinguishing isomers, and controlled synthetic pathways to lock the desired tautomer.[1]

Part 1: The Tautomeric Landscape[2]

Thermodynamic Drivers

The equilibrium exists between the NH-form (4-pyridone) and the OH-form (4-hydroxypyridine) . Unlike simple phenols, the pyridone tautomer is generally thermodynamically favored in the condensed phase due to the contribution of a zwitterionic resonance structure that retains aromaticity.[1]

  • Electronic Effect of C3-Iodine: Iodine is inductively electron-withdrawing (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) but polarizable. While it slightly increases the acidity of the N-H proton, its steric bulk at C3 destabilizes planar solvation shells, potentially affecting the equilibrium constant (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    
    ) in sterically demanding solvents.[1]
  • Electronic Effect of C2-Methyl: The electron-donating methyl group stabilizes the partial positive charge on the nitrogen in the zwitterionic form, further shifting the equilibrium toward the pyridone (lactam) tautomer.

Solvent-Dependent Equilibrium

The ratio of tautomers is strictly governed by solvent polarity and hydrogen-bonding capacity.

Solvent EnvironmentDominant SpeciesMechanistic Rationale
Gas Phase Mixture (favors OH)In the absence of solvation, the OH-form (hydroxypyridine) is often energetically competitive or favored due to the lack of charge separation penalties.
Non-Polar (CHCl₃, Toluene) EquilibriumThe species often form hydrogen-bonded dimers.[1] The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

is sensitive to concentration.
Polar Protic (H₂O, MeOH) Pyridone (NH) High dielectric constants stabilize the zwitterionic resonance contributor of the pyridone.[1] H-bonding stabilizes the carbonyl oxygen.
Solid State Pyridone (NH) Crystal packing forces and intermolecular H-bonding networks almost exclusively lock the molecule in the pyridone form.
Visualization of Tautomeric Pathways

The following diagram illustrates the resonance stabilization and solvent-mediated proton transfer.

Tautomerism cluster_0 Stabilizing Factors for Pyridone Lactam 4-Pyridone Form (Lactam) Dominant in Water/Solid Intermediate Zwitterionic Resonance Contributor (Aromatic) Lactam->Intermediate Resonance Lactim 4-Hydroxypyridine Form (Lactim) Favored in Gas Phase Lactam->Lactim Non-polar Solvent (-H+ / +H+) Intermediate->Lactam Lactim->Lactam Polar Solvent

Figure 1: Tautomeric equilibrium and the resonance contribution stabilizing the pyridone form.[2]

Part 2: Analytical Characterization

Distinguishing the tautomers (and their respective alkylated derivatives) is a common bottleneck. The C3-Iodine introduces a "Heavy Atom Effect" that must be accounted for in NMR interpretation.

NMR Decision Matrix

The most reliable method for assignment is C-13 NMR , specifically looking at the C4 (carbonyl/hydroxyl-bearing carbon) and the C3 (iodine-bearing carbon).

  • The Iodine Effect: Iodine causes a significant upfield shift (shielding) on the attached carbon (C3) due to spin-orbit coupling. Expect the C3 signal to appear unusually high field (typically 80–100 ppm).

  • The Carbonyl vs. C-O: The C4 carbon in the pyridone form is a true carbonyl (~170-180 ppm). In the alkoxypyridine (O-alkyl) or hydroxypyridine form, this shifts upfield to the aromatic C-O range (~160-165 ppm).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Unknown Sample (3-Iodo-2-methyl-derivative) Test1 1H NMR (DMSO-d6) Sample->Test1 Test2 13C NMR (Critical) Sample->Test2 DecisionH NH Signal? Test1->DecisionH DecisionC C4 Shift (ppm) Test2->DecisionC ResH1 Broad Singlet ~11-13 ppm DecisionH->ResH1 Yes ResH2 Absent (or O-CH3 signal) DecisionH->ResH2 No Pyridone CONFIRMED: Pyridone (N-form) ResH1->Pyridone Pyridine CONFIRMED: Alkoxypyridine (O-form) ResH2->Pyridine ResC1 170 - 180 ppm (Carbonyl) DecisionC->ResC1 >170 ResC2 160 - 166 ppm (Aromatic C-O) DecisionC->ResC2 <167 ResC1->Pyridone ResC2->Pyridine

Figure 2: Analytical decision tree for distinguishing N- vs O-isomers.

Part 3: Synthetic Implications & Regioselectivity[1][2][4][5]

The tautomerism dictates reactivity.[1] When alkylating 3-iodo-2-methylpyridin-4(1H)-one, you create a competition between N-alkylation (Menschutkin type) and O-alkylation (Williamson ether type).

Hard-Soft Acid Base (HSAB) Theory Application[1]
  • Nitrogen Center: Softer nucleophile.[1] Reacts preferentially with soft electrophiles (alkyl iodides) or under thermodynamic control.[1]

  • Oxygen Center: Harder nucleophile (high charge density). Reacts preferentially with hard electrophiles (alkyl sulfonates, trialkyloxonium salts) or under kinetic control (silver salts).[1]

Controlling the Outcome

To achieve high yields of the desired isomer, specific conditions must be employed:

TargetReagentsMechanismNotes
N-Alkyl (Pyridone) ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

or

,

, DMF/Acetone

High temperature favors thermodynamic N-product. Use soft leaving groups (Iodide).[1]
O-Alkyl (Pyridine) ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

,

,

MitsunobuBest for O-selectivity. The oxy-phosphonium intermediate is a hard electrophile.[1]
O-Alkyl (Alternative) ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

,

, Toluene
CoordinationSilver coordinates the halogen, creating a carbocation-like character (Hard) that attacks Oxygen.[1]

Part 4: Experimental Protocols

Synthesis of 3-Iodo-2-methylpyridin-4(1H)-one

Rationale: Direct iodination of the commercially available 2-methylpyridin-4(1H)-one.

Materials:

  • 2-Methylpyridin-4(1H)-one (10.0 mmol)

  • Iodine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) (10.5 mmol)[1]
    
  • Potassium Iodide (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) (30.0 mmol)[1]
    
  • Sodium Carbonate (

    
    ) (aq)[1]
    
  • Water (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    )[1]
    

Protocol:

  • Dissolution: Dissolve 2-methylpyridin-4(1H)-one (1.09 g, 10 mmol) and

    
     (1.06 g, 10 mmol) in 
    
    
    
    (20 mL). The solution should be clear.
  • Iodine Addition: Prepare a solution of

    
     (2.66 g, 10.5 mmol) and 
    
    
    
    (4.98 g, 30 mmol) in
    
    
    (20 mL). Add this dropwise to the pyridone solution at room temperature over 30 minutes.
  • Reaction: Stir the dark mixture for 2–4 hours. A precipitate typically forms as the mono-iodinated product is less soluble.

  • Quench: Carefully adjust pH to ~6–7 using dilute acetic acid. Add sodium thiosulfate solution to quench excess iodine (color changes from dark brown to pale yellow).

  • Isolation: Filter the precipitate. Wash with cold water and cold ethanol.[1]

  • Yield: Expect 70–85% yield of a tan/off-white solid.

  • Validation: Check ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     NMR. The C3 proton (singlet near 6.0 ppm in starting material) should disappear. The C5 and C6 protons (doublets) remain.
    
Regioselective N-Methylation (Representative)

Rationale: To lock the pyridone tautomer for biological assays.

Protocol:

  • Suspend 3-iodo-2-methylpyridin-4(1H)-one (1.0 equiv) in dry DMF (0.2 M).

  • Add ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (2.0 equiv).[1] Stir for 15 min.
    
  • Add Methyl Iodide (MeI) (1.2 equiv). Note: MeI is soft, favoring N-attack.

  • Heat to 60°C for 4 hours.

  • Workup: Pour into water, extract with EtOAc.

  • Purification: Flash chromatography (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ). The N-methyl isomer is typically more polar than the O-methyl isomer.
    

References

  • Tautomerism of 2-Pyridone and 4-Pyridone: Schlegel, H. B., et al. "Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study."[1][3] Journal of the American Chemical Society, 1991.[1] [1]

  • Solvent Effects on Tautomerism: Beak, P., et al. "Equilibration Studies.[1] Protomeric Equilibria of 2- and 4-Hydroxypyridines." Journal of the American Chemical Society, 1976.[1] [1]

  • HSAB Theory in Pyridone Alkylation: Chung, N. M., et al. "Regioselective Alkylation of 2-Pyridone."[1] Journal of Organic Chemistry, 2012.[1] [1]

  • Iodination Protocols: "Iodination of Proteins by IPy2BF4." ResearchGate, 2025.[1][4]

  • NMR Characterization of Pyridones: "Stability of 4-pyridone vs 4-pyridinol." Chemistry Stack Exchange, 2019.[1]

Sources

Foundational

Technical Guide: Physical Properties &amp; Characterization of 3-Iodo-2-methylpyridin-4-ol

The following technical guide details the physical properties, synthesis, and handling of 3-Iodo-2-methylpyridin-4-ol (CAS 1226880-00-7).[1] This document is structured for researchers requiring high-fidelity data for ex...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and handling of 3-Iodo-2-methylpyridin-4-ol (CAS 1226880-00-7).[1] This document is structured for researchers requiring high-fidelity data for experimental design and drug development applications.

Chemical Identity & Structural Dynamics[2]

3-Iodo-2-methylpyridin-4-ol is a halogenated heterocyclic scaffold widely utilized as a pharmacophore building block in the synthesis of kinase inhibitors and other bioactive small molecules. Its utility stems from the orthogonal reactivity of the C-3 iodine (amenable to cross-coupling) and the C-4 hydroxyl/carbonyl motif.

Nomenclature & Identifiers
Identifier Value
CAS Registry Number 1226880-00-7
IUPAC Name 3-Iodo-2-methylpyridin-4-ol
Alternative Names 3-Iodo-2-methyl-4-pyridone; 4-Hydroxy-3-iodo-2-methylpyridine
SMILES CC1=NC=CC(=O)C1I (Pyridone form)
Molecular Formula C

H

INO
Molecular Weight 235.02 g/mol
Tautomeric Equilibrium

A critical physical characteristic of this compound is its prototropic tautomerism. While often named as a "pyridin-4-ol" (enol), the compound exists predominantly as the pyridin-4(1H)-one (keto) tautomer in the solid state and in neutral aqueous solution. This equilibrium significantly impacts solubility, pKa, and binding mode in protein pockets.

Tautomerism Pyridinol Pyridin-4-ol Form (Aromatic, Enol) Minor in solution Pyridone Pyridin-4(1H)-one Form (Non-aromatic, Keto) Major in solution/solid Pyridinol->Pyridone  Proton Transfer  

Figure 1: Tautomeric equilibrium favoring the 4-pyridone form. The presence of the electron-withdrawing iodine at C-3 stabilizes the anionic charge density in the conjugate base, influencing this ratio.

Physical & Thermodynamic Properties[4]

The following data aggregates experimental observations and high-confidence predicted values derived from structural analogues (e.g., 3-iodo-4-pyridone).

Core Physical Constants
PropertyValue / RangeContext/Notes
Physical State SolidCrystalline powder, typically off-white to pale yellow.
Melting Point > 200 °C (Dec.)[2]High MP due to extensive intermolecular hydrogen bonding (dimerization) characteristic of pyridones.
Boiling Point N/ADecomposes prior to boiling at standard pressure.
Density ~2.03 g/cm³Predicted based on halogenated pyridone packing.
Solubility (Water) Low (< 1 mg/mL)Poor aqueous solubility in neutral form; soluble at pH > 10 or pH < 1.
Solubility (Organic) DMSO, DMF, MeOHHighly soluble in polar aprotic solvents; sparingly soluble in DCM or Hexanes.
Ionization & Lipophilicity

Understanding the acid-base profile is essential for purification and formulation.

  • pKa

    
     (Pyridine N-H
    
    
    
    )
    : ~3.0 . The iodine atom (electron-withdrawing via induction) lowers the basicity of the nitrogen compared to 2-methyl-4-pyridone (pKa ~3.2).
  • pKa

    
     (OH/NH Dissociation) : ~9.5 . The phenolic/amidic proton is weakly acidic.
    
  • LogP (Octanol/Water) : 0.99 - 1.70 (Calculated). The iodine atom significantly increases lipophilicity compared to the non-halogenated parent (LogP ~ -0.5), facilitating membrane permeability in drug candidates.

Synthesis & Purification Protocol

The synthesis of 3-iodo-2-methylpyridin-4-ol typically involves the electrophilic iodination of commercially available 2-methylpyridin-4-ol. The following protocol emphasizes regioselectivity for the C-3 position over the C-5 position.

Recommended Synthetic Workflow

Reaction: Electrophilic Aromatic Substitution (Iodination) Reagents: Iodine (


), Potassium Iodide (KI), Sodium Hydroxide (NaOH) or N-Iodosuccinimide (NIS).

Synthesis Start Starting Material: 2-Methylpyridin-4-ol Step1 Step 1: Dissolution Solvent: H2O or AcOH Base: NaOH or Na2CO3 Start->Step1 Step2 Step 2: Iodination Add I2/KI or NIS (0.95 - 1.0 eq) Temp: 0°C to RT Step1->Step2 Electrophilic Attack Step3 Step 3: Quenching Add Na2S2O3 (remove xs Iodine) Adjust pH to ~6-7 Step2->Step3 Precipitation Step4 Step 4: Filtration & Wash Collect precipitate Wash with cold H2O Step3->Step4 Final Target Product: 3-Iodo-2-methylpyridin-4-ol (Solid) Step4->Final

Figure 2: Synthesis workflow targeting the 3-iodo isomer. Controlling stoichiometry (1.0 eq of I


) is critical to prevent 3,5-diiodination.
Purification Strategy
  • Crude Isolation : The product typically precipitates from the aqueous reaction mixture upon neutralization (pH 6–7).

  • Recrystallization : If 3,5-diiodo impurity is present, recrystallization from Ethanol/Water or Methanol is effective.

  • Chromatography : For high purity (>99%), use Flash Chromatography (DCM:MeOH gradient, 95:5 to 90:10).

Spectroscopic Characterization

To validate the identity of 3-iodo-2-methylpyridin-4-ol, the following spectral signatures should be observed.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz)
    :
    • 
       ~11.5 ppm (br s, 1H, NH/OH) – Broad signal due to exchange.
      
    • 
       ~7.8 ppm (d, 1H, C6-H) – Doublet due to coupling with C5-H (or singlet if C5 is substituted, but here C5 is H).
      
    • 
       ~6.1 ppm (d, 1H, C5-H) – Upfield shift due to resonance donation from oxygen.
      
    • 
       ~2.3 ppm (s, 3H, CH
      
      
      
      ) – Methyl group at C2.
    • Note: The absence of a signal at the C3 position confirms substitution.

Mass Spectrometry (MS)[2]
  • Method : LC-MS (ESI+)

  • Observed Mass :

    
     235.9 
    
    
    
  • Isotope Pattern : No specific Cl/Br pattern; Iodine is monoisotopic (

    
    I), resulting in a clean single peak.
    

Stability & Storage

  • Light Sensitivity : Iodinated heterocycles are photosensitive. Store in amber vials or foil-wrapped containers.

  • Oxidation : Generally stable to air, but prolonged exposure can lead to liberation of iodine (yellowing).

  • Storage Condition : Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen) for long-term stability.

References

  • PubChem Compound Summary . 3-Iodo-4-methylpyridine (Analogous Structure Data). National Center for Biotechnology Information. Available at: [Link]

Sources

Exploratory

3-Iodo-2-methylpyridin-4-ol molecular weight and formula

Topic: 3-Iodo-2-methylpyridin-4-ol: Molecular Weight, Formula, and Strategic Application Guide Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Iodo-2-methylpyridin-4-ol: Molecular Weight, Formula, and Strategic Application Guide Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary: The Halogenated Linchpin

3-Iodo-2-methylpyridin-4-ol (CAS: 1226880-00-7) represents a critical scaffold in modern heterocyclic chemistry. Unlike simple pyridines, this molecule integrates three distinct functionalities—a halogen handle (iodine), a polar hydrogen-bond donor/acceptor pair (4-hydroxy/4-oxo), and a steric blocker (2-methyl)—into a single low-molecular-weight frame.[1]

For the medicinal chemist, this molecule is not merely a catalog item; it is a divergent intermediate .[1] The C3-iodine bond serves as a high-reactivity site for cross-coupling (Suzuki, Sonogashira), while the 4-oxygen functionality modulates solubility and target binding affinity (often mimicking amide/kinase hinge binders).[1]

This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis pathway, and a strategic workflow for its application in drug discovery.[1]

Physicochemical Profile

The dual nature of 3-iodo-2-methylpyridin-4-ol is defined by its tautomeric equilibrium. While formally named as a "pyridinol" (aromatic alcohol), it exists predominantly as 3-iodo-2-methylpyridin-4(1H)-one in solution and solid phases. This distinction is vital for predicting reactivity and solubility.

Table 1: Core Molecular Data
PropertySpecificationTechnical Note
IUPAC Name 3-Iodo-2-methylpyridin-4-olOften indexed as 3-Iodo-2-methyl-4-pyridone.[1]
CAS Number 1226880-00-7 Specific to the 3-iodo isomer.[2][3][4][5]
Molecular Formula C₆H₆INO Confirmed elemental composition.[6]
Molecular Weight 235.02 g/mol High halogen mass contribution (~54%).
Exact Mass 234.9494Useful for HRMS validation (

).
Tautomer Preference Pyridin-4(1H)-oneFavored in polar solvents (DMSO, MeOH, H₂O).[1]
Predicted pKa ~3.2 (NH), ~11.0 (OH)Amphoteric character; soluble in basic and acidic media.
Appearance Off-white to pale yellow solidDarkens upon light exposure (iodine liberation).
Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer that dictates the molecule's reactivity. In the "pyridone" form, the nitrogen is protonated and the ring loses formal aromaticity, though resonance stabilization remains.[1]

Tautomerism Pyridinol Pyridin-4-ol Form (Aromatic, O-Nucleophilic) Pyridone Pyridin-4(1H)-one Form (Dominant, N-Nucleophilic) Pyridinol->Pyridone  Major Tautomer (Solution)  

Caption: Tautomeric equilibrium shifting toward the pyridone form in polar media, influencing N-alkylation vs. O-alkylation selectivity.

Synthesis Protocol: Regioselective Iodination

The synthesis of 3-iodo-2-methylpyridin-4-ol is a classic example of electrophilic aromatic substitution (EAS) on an activated heterocycle. The 4-hydroxyl group strongly activates the ring, directing electrophiles to the ortho positions (3 and 5).[1]

Challenge: The 2-methyl group provides steric hindrance at the 3-position, yet the 3-position is electronically favorable.[1] Controlling the stoichiometry is critical to prevent over-iodination to the 3,5-diiodo species.[1]

Experimental Workflow

Reagents:

  • Substrate: 2-Methylpyridin-4-ol (commercial starting material).

  • Iodine Source: Iodine (

    
    ) with Potassium Iodide (
    
    
    
    ) or N-Iodosuccinimide (NIS).
  • Base: Sodium Hydroxide (

    
    ) or Sodium Carbonate (
    
    
    
    ).
  • Solvent: Water or Methanol/Water mixture.

Step-by-Step Methodology:

  • Solubilization: Dissolve 2-methylpyridin-4-ol (1.0 eq) in 2M NaOH (1.1 eq). The solution should be clear as the phenolate/pyridonate anion is formed.

  • Iodination:

    • Prepare a solution of

      
       (1.0 eq) and 
      
      
      
      (2.5 eq) in water.
    • Add the iodine solution dropwise to the pyridinol solution at 0–5°C. Note: Low temperature favors kinetic control and reduces di-iodination.[1]

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor by LC-MS. The product (

    
     236) should appear; if 3,5-diiodo (
    
    
    
    362) forms, stop addition immediately.
  • Quenching & Isolation:

    • Acidify the mixture carefully with dilute HCl to pH ~5–6.

    • The product, 3-iodo-2-methylpyridin-4-ol, often precipitates as a solid due to its zwitterionic nature at neutral pH.[1]

    • Filter the solid, wash with cold water and 10% sodium thiosulfate (to remove excess iodine color).

  • Purification: Recrystallize from ethanol or purify via flash chromatography (DCM/MeOH gradient) if regioisomers are present.

Strategic Applications in Drug Discovery

This molecule acts as a "tri-functional" scaffold. The iodine atom is the primary "exit vector" for extending the carbon skeleton, while the methyl and hydroxyl groups provide binding interactions.[1]

Divergent Synthesis Workflow

The following Graphviz diagram visualizes how this core scaffold is processed into complex drug candidates.

SynthesisWorkflow Core 3-Iodo-2-methylpyridin-4-ol (Scaffold) Suzuki Suzuki-Miyaura Coupling (Pd-Cat, Ar-B(OH)2) Builds: Biaryl Systems Core->Suzuki C-I Activation Sonogashira Sonogashira Coupling (Pd/Cu-Cat, Alkyne) Builds: Rigid Linkers Core->Sonogashira C-I Activation N_Alkylation N-Alkylation / O-Alkylation (R-X, Base) Modifies: Solubility/Targeting Core->N_Alkylation NH/OH Reactivity KinaseInhib Kinase Inhibitor (Hinge Binder) Suzuki->KinaseInhib OLED OLED Materials (Electron Transport) Suzuki->OLED Sonogashira->KinaseInhib

Caption: Divergent synthetic pathways utilizing the C-I bond for cross-coupling and the N/O-H moiety for functionalization.

Key Reaction Classes:
  • Suzuki-Miyaura Cross-Coupling: The C3-iodine bond is highly labile to Pd(0) insertion. Reaction with aryl boronic acids yields 3-aryl-2-methylpyridin-4-ols, a common motif in p38 MAP kinase inhibitors and bromodomain inhibitors .[1]

  • Sonogashira Coupling: Reaction with terminal alkynes introduces rigid acetylene linkers, useful for fragment-based drug design (FBDD) to reach deep hydrophobic pockets in enzymes.[1]

Analytical Characterization

To ensure the integrity of the material, the following analytical signatures should be verified:

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       ~2.3 ppm (s, 3H, -CH₃).[1]
      
    • 
       ~6.1 ppm (d, 1H, C5-H, ortho to C=O).[1]
      
    • 
       ~7.8 ppm (d, 1H, C6-H, adjacent to N).[1]
      
    • 
       ~11.5 ppm (br s, 1H, NH/OH exchangeable).[1]
      
    • Note: The coupling constant

      
       is typically 5–7 Hz.[1]
      
  • Mass Spectrometry (ESI+):

    • Dominant peak:

      
      .
      
    • Isotope pattern: No significant M+2 peak (unlike Br/Cl), confirming Iodine.[1]

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Light Sensitivity: Iodinated heterocycles are photolabile. Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Chemical Compatibility: Avoid strong oxidizers which may liberate elemental iodine (

    
    ).
    

References

  • PubChem Compound Summary. 3-Iodo-4-methylpyridine and related isomers. National Library of Medicine. Link

  • GuideChem. 3-Iodo-2-methylpyridin-4-ol CAS 1226880-00-7 Details.Link

  • Royal Society of Chemistry. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.[1] Chem. Commun. Link

  • Reagentia. Product Specification: 3-Iodo-2-methyl-4-pyridinol.[2][3][4][5][7]Link

Sources

Foundational

Solubility Profiling of 3-Iodo-2-methylpyridin-4-ol: A Guide for Process Optimization

Executive Summary & Molecular Architecture[1] 3-Iodo-2-methylpyridin-4-ol (and its tautomer 3-iodo-2-methylpyridin-4(1H)-one ) represents a challenging class of heterocyclic intermediates often encountered in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture[1]

3-Iodo-2-methylpyridin-4-ol (and its tautomer 3-iodo-2-methylpyridin-4(1H)-one ) represents a challenging class of heterocyclic intermediates often encountered in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds.[1]

Unlike simple pyridines, this molecule exhibits a complex solubility profile driven by prototropic tautomerism . Understanding the equilibrium between the hydroxy-pyridine form and the pyridone form is the single most critical factor in selecting solvents for reaction, extraction, and crystallization.[1]

The Tautomeric Equilibrium

In the solid state and in polar solvents, the equilibrium heavily favors the 4-pyridone tautomer. This form possesses a large dipole moment and significant hydrogen-bond donor/acceptor capability, leading to high lattice energy and reduced solubility in non-polar media.

  • Pyridinol Form (Aromatic): Favored in gas phase and non-polar solvents.

  • Pyridone Form (Polar/Zwitterionic character): Favored in solid state and polar protic/aprotic solvents.

Structural Impact on Solubility[1]
  • 3-Iodo Substituent: Increases lipophilicity (LogP) and molecular weight, but introduces steric strain between the 2-methyl and 4-oxygen groups.[1] This "ortho-buttressing" effect can disrupt crystal packing, potentially enhancing solubility compared to non-iodinated analogs.

  • 2-Methyl Group: Provides a slight lipophilic boost but primarily acts as a steric handle.[1]

  • 4-OH/Carbonyl: The primary handle for solvation.[1]

Solubility Profile by Solvent Class[1]

The following data represents a synthesized profile based on structure-property relationships (SPR) of analogous halogenated hydroxypyridines.

Table 1: Predicted Solubility Performance
Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Interaction MechanismApplication Utility
Polar Aprotic DMSO, DMF, NMP, DMAcHigh (>100 mg/mL)Dipole-dipole, H-bond acceptanceReaction media (Suzuki/Sonogashira), Stock solutions
Polar Protic Methanol, Ethanol, IsopropanolModerate (10–50 mg/mL)H-bond donation/acceptanceRecrystallization, Reflux reactions
Chlorinated Dichloromethane (DCM), ChloroformModerate (5–30 mg/mL)Weak dipole interactionsExtraction, Chromatography
Ethers THF, 2-MeTHF, DioxaneLow-Moderate (2–15 mg/mL)H-bond acceptanceReaction media (Grignard/Lithiation)
Non-Polar Toluene, Hexanes, HeptaneVery Low (<1 mg/mL)Van der Waals (insufficient)Anti-solvent for precipitation
Aqueous Water (Neutral pH)Low (<5 mg/mL)Hydrophobic effect dominatesWaste stream (losses minimal)
The pH Switch (Critical for Extraction)

This molecule is amphoteric.

  • pH < 2: Protonation of the pyridine nitrogen forms the cation (High water solubility).

  • pH > 10: Deprotonation of the phenolic OH (or amide-like NH) forms the anion (High water solubility).

  • pH 5–7: Neutral species (Minimum water solubility, Maximum organic partitioning).

Visualizing the Solubility Mechanics

The following diagram illustrates the tautomeric shift and solvation shell dynamics that dictate solubility.

SolubilityMechanics Solid Solid State (High Lattice Energy) Equilibrium Tautomeric Equilibrium Solid->Equilibrium Dissolution Energy Pyridinol Pyridinol Form (Aromatic) Favored in Non-Polar Equilibrium->Pyridinol Low Dielectric Constant Pyridone Pyridone Form (Polar) Favored in DMSO/MeOH Equilibrium->Pyridone High Dielectric Constant Shell_NP Solvation: Van der Waals (Weak) Pyridinol->Shell_NP Stabilized by Toluene/DCM Shell_Polar Solvation: H-Bonding (Strong) Pyridone->Shell_Polar Stabilized by DMSO/MeOH

Figure 1: Tautomeric equilibrium dictates the dominant species in solution. In polar aprotic solvents like DMSO, the pyridone form is stabilized, enhancing solubility.[1]

Experimental Protocols (Self-Validating Systems)

Do not rely on literature values alone. Batch-to-batch variations in purity and crystal polymorphs can drastically alter solubility.[1] Use this protocol to generate site-specific data.[1]

Protocol A: Gravimetric Saturation (The "Gold Standard")

Purpose: Determine absolute solubility limits for process scale-up.

  • Preparation: Weigh 100 mg of 3-Iodo-2-methylpyridin-4-ol into a 4 mL HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration:

    • Seal and vortex for 1 minute.

    • Place in a thermomixer at 25°C (or target process temp) for 24 hours @ 800 RPM.

    • Visual Check: If solid dissolves completely, add another 50 mg until saturation is visible (solid persists).

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-heated if testing at elevated temps).

  • Quantification:

    • Pipette exactly 0.5 mL of filtrate into a pre-weighed aluminum pan.

    • Evaporate solvent (vacuum oven or nitrogen stream).

    • Weigh the residue.

  • Calculation:

    
    
    
Protocol B: HPLC-UV Solubility Screening (High Throughput)

Purpose: Rapid screening of mixed solvent systems.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV @ 254 nm (Aromatic ring) and 280 nm.

  • Standard: Prepare a 1.0 mg/mL standard in DMSO.

  • Sample: Dilute saturated supernatants (from Protocol A) 100x in Methanol before injection to remain within linear range.

Process Application: Recrystallization Strategy

For purification of 3-Iodo-2-methylpyridin-4-ol, a "Solvent/Anti-Solvent" or "Cooling" crystallization is recommended over evaporative methods due to the compound's high boiling point and potential thermal instability at extreme temps.[1]

Recommended System: Ethanol / Water[1][2]
  • Dissolution: Dissolve crude material in refluxing Ethanol (approx. 80°C). Solubility is high here.

  • Filtration: Hot filtration to remove inorganic salts (likely Pd residues if coming from coupling).

  • Crystallization:

    • Slowly cool to 50°C.

    • Add Water (Anti-solvent) dropwise until turbidity persists.

    • Cool ramp to 0°C over 4 hours.

  • Yield: The polarity shift forces the hydrophobic iodine-rich lattice to precipitate while polar impurities remain in the mother liquor.

Workflow Visualization

Workflow Start Start: Crude 3-Iodo-2-methylpyridin-4-ol SolubilityCheck Check Solubility in MeOH/EtOH Start->SolubilityCheck Branch1 Soluble @ RT? SolubilityCheck->Branch1 Yes Use as Process Solvent (Reactions) Branch1->Yes Yes No Heat to Reflux Branch1->No No RefluxCheck Soluble @ Reflux? No->RefluxCheck Recryst Ideal for Recrystallization (Cooling Mode) RefluxCheck->Recryst Yes StrongerSolvent Switch to DMSO/DMF (Reaction Only) RefluxCheck->StrongerSolvent No

Figure 2: Decision tree for solvent selection based on thermal solubility behavior.

References

  • PubChem. 3-Iodo-4-methylpyridine Compound Summary. National Library of Medicine. [Link]

  • MDPI Molecules. Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins (Solubility of Indole/Pyridine derivatives). [Link][2]

Sources

Exploratory

Technical Assessment: Stability &amp; Tautomeric Dynamics of 2-Methyl-3-Iodo-4-Pyridone

The following technical guide is structured to provide a rigorous analysis of the stability and tautomeric behavior of 2-methyl-3-iodo-4-pyridone. It synthesizes theoretical organic chemistry with practical drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous analysis of the stability and tautomeric behavior of 2-methyl-3-iodo-4-pyridone. It synthesizes theoretical organic chemistry with practical drug development protocols.

Executive Summary

Target Analyte: 2-methyl-3-iodo-4-pyridone (CAS: 1226880-00-7) vs. 2-methyl-3-iodo-4-pyridinol. Core Conclusion: In all standard pharmaceutical contexts (solid state, aqueous/polar organic solution), the 4-pyridone (keto) tautomer is the thermodynamically dominant species (


). The "4-pyridinol" designation is frequently a nomenclature artifact rather than a discrete isolable species under ambient conditions.
Critical Stability Risk:  The C3–Iodine bond presents a high risk of photolytic dehalogenation. Strict light protection is required during synthesis and storage.

Thermodynamic Analysis: The Tautomeric Equilibrium

The stability of this scaffold is governed by the equilibrium between the lactam (pyridone) and lactim (pyridinol) forms. While 4-hydroxypyridine derivatives can exist as enols in the gas phase, the solution-phase thermodynamics are heavily skewed.

Structural Determinants

The 4-pyridone tautomer is stabilized by a significant contribution from a zwitterionic resonance structure which restores aromaticity to the heterocyclic ring.

  • 2-Methyl Group (+I Effect): The electron-donating methyl group at C2 slightly increases electron density on the ring. This stabilizes the positive charge on the nitrogen in the zwitterionic resonance form, further entrenching the pyridone tautomer.

  • 3-Iodo Group (-I Effect, +M Effect): The iodine atom is electron-withdrawing by induction but electron-donating by resonance. However, its large steric bulk (Van der Waals radius ~1.98 Å) creates significant ortho-interactions.

    • Steric Consequence: The iodine atom hinders the C4-oxygen, making O-alkylation or O-protonation sterically less favorable compared to the unhindered N-H, indirectly favoring the keto form.

Tautomeric Pathway Visualization

The following diagram illustrates the resonance stabilization that drives the equilibrium toward the pyridone form.

Tautomerism Enol 4-Pyridinol Form (Aromatic, Neutral) Unstable in Polar Media Keto 4-Pyridone Form (Non-Aromatic Kekulé) Enol->Keto Proton Transfer (Solvent Mediated) Zwitter Zwitterionic Resonance (Aromatic, Dipolar) Dominant Contributor Keto->Zwitter Resonance

Figure 1: Tautomeric and resonance structures. The zwitterionic contribution (green) drives the stability of the keto form in polar solvents.

Chemical Stability & Reactivity Profile

Researchers must account for three specific degradation pathways when handling 2-methyl-3-iodo-4-pyridone.

Photolytic Instability (Critical)

The C(


)–I bond is weak (

65 kcal/mol) and susceptible to homolytic cleavage under UV-Vis irradiation.
  • Mechanism: Photo-excitation leads to a radical pair: a pyridyl radical and an iodine radical.

  • Outcome: Formation of 2-methyl-4-pyridone (de-iodination) and molecular iodine (

    
    ), which appears as a yellow/brown discoloration.
    
  • Control: Amber glassware and low-actinic light environments are mandatory.

Oxidative Vulnerability

While the pyridone ring is electron-deficient and resistant to oxidation, the 2-methyl group is benzylic-like.

  • Risk: In the presence of strong oxidants or radical initiators (e.g., peroxides in excipients), the methyl group can oxidize to the hydroxymethyl or carboxylic acid derivative.

  • Mitigation: Use degassed solvents and antioxidants (e.g., sodium metabisulfite) in formulation.

Alkylation Selectivity (N- vs. O-)

Under basic conditions, the anion is ambident.

  • Kinetic Control: N-alkylation is generally preferred (Hard-Soft Acid Base theory: N is softer than O).

  • Steric Control: The 3-iodo substituent blocks the trajectory for O-alkylation, further directing electrophiles to the Nitrogen.

Stability Data Summary
Parameter4-Pyridone Form4-Pyridinol FormRisk Assessment
Solid State Stable Crystalline SolidDoes not exist in isolationLow (if kept dry/dark)
Solution (Water) Dominant (>99%)Trace (<1%)pH dependent solubility
Solution (DMSO) DominantMinorStable
Light Sensitivity High (C-I bond cleavage)N/AHigh (Requires shielding)
Thermal Stability High (MP > 200°C typical)N/AStable up to melting

Synthesis & Manufacturing Controls

The synthesis of 2-methyl-3-iodo-4-pyridone is typically achieved via electrophilic iodination of the parent 2-methyl-4-pyridone. Direct synthesis of the "pyridinol" is not a valid target; one synthesizes the pyridone, which may then be trapped as the O-enol ether if desired.

Optimized Synthetic Route

Precursor: 2-methyl-4-pyridone (commercially available or synthesized from dehydroacetic acid). Reagent: Iodine (


) with Potassium Iodide (KI) in aqueous alkali, or N-Iodosuccinimide (NIS).
Protocol: Iodination of 2-Methyl-4-Pyridone
  • Dissolution: Dissolve 2-methyl-4-pyridone (1.0 eq) in 1M NaOH (3.0 eq). The basic medium generates the pyridone anion, activating the C3 position.

  • Iodination: Add a solution of

    
    /KI (1.05 eq) dropwise at 0–5°C.
    
    • Note: Low temperature prevents over-iodination at C5.

  • Quenching: Acidify with dilute HCl to pH ~5–6. The product precipitates as the neutral pyridone.

  • Purification: Recrystallize from Ethanol/Water. Do not use column chromatography unless necessary, as silica can catalyze de-iodination or adsorption.

Process Workflow

Synthesis Start Start: 2-Methyl-4-Pyridone Step1 Activation: Dissolve in NaOH (Forms Anion) Start->Step1 Step2 Electrophilic Subst: Add I2/KI (Temp < 5°C) Step1->Step2 C3 Selective Step3 Precipitation: Acidify to pH 6 Step2->Step3 Neutralization End Product: 2-Methyl-3-iodo-4-pyridone (Precipitate) Step3->End

Figure 2: Synthetic workflow for the selective iodination of 2-methyl-4-pyridone.

Analytical Methodologies for Tautomer Identification

Distinguishing the tautomers requires specific spectroscopic techniques, as standard HPLC often shows a single peak due to rapid equilibration.

NMR Spectroscopy
  • 1H NMR (DMSO-d6):

    • Pyridone (Expected): A broad singlet around

      
       11.0–12.0 ppm corresponding to the N-H .
      
    • Pyridinol (Not Observed): Absence of an O-H signal (usually sharp, exchangeable).

    • Coupling: The C5-H and C6-H protons will show characteristic coupling constants (

      
       Hz) consistent with the pyridone diene-like system rather than the aromatic pyridine system.
      
UV-Vis Spectroscopy
  • Method: Measure

    
     in solvents of varying polarity (e.g., Water vs. Cyclohexane).
    
  • Signature:

    • Pyridone:

      
       typically > 250 nm with a high extinction coefficient.
      
    • Pyridinol: If trapped (e.g., as O-methyl ether), the spectrum shifts significantly blue (hypsochromic shift) to resemble a pyridine system (

      
      240 nm).
      

References

  • Katritzky, A. R., et al. (2010). Tautomerism of Heterocycles. Academic Press. (Canonical text on heterocyclic tautomerism).
  • Baranac-Stojanović, M., et al. (2023).[1][2] "Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects." Organic & Biomolecular Chemistry. Link

  • Schlegel, H. B. (1991). "Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study." Journal of Physical Chemistry. Link

  • GuideChem. (2025). "4-Pyridinol, 3-iodo-2-methyl- CAS 1226880-00-7 Data." Link

  • Organic Chemistry Portal. "Synthesis of 2,3-dihydro-4-pyridones and derivatives." Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Iodination of 2-Methyl-4-Hydroxypyridine

Introduction Iodinated pyridine scaffolds are of significant interest to researchers in medicinal chemistry and drug development. The introduction of an iodine atom onto the pyridine ring provides a versatile handle for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Iodinated pyridine scaffolds are of significant interest to researchers in medicinal chemistry and drug development. The introduction of an iodine atom onto the pyridine ring provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] Specifically, 2-methyl-4-hydroxypyridine is a valuable starting material, and its iodinated derivatives are key intermediates in the synthesis of biologically active compounds.

A critical aspect of the chemistry of 2-methyl-4-hydroxypyridine is its existence in a tautomeric equilibrium with its pyridone form, 2-methyl-pyridin-4(1H)-one. The position of this equilibrium is influenced by the solvent and pH of the reaction medium. In polar solvents, the pyridone tautomer is generally favored, which significantly directs the outcome of electrophilic substitution reactions.[2] The electron-donating nature of the hydroxyl/carbonyl group and the methyl group activates the pyridine ring towards electrophilic attack, primarily at the C3 and C5 positions.[3][4]

These application notes provide a detailed overview of established protocols for the regioselective iodination of 2-methyl-4-hydroxypyridine, offering insights into the underlying mechanisms and practical considerations for successful synthesis.

Mechanistic Considerations: Electrophilic Aromatic Substitution

The iodination of 2-methyl-4-hydroxypyridine proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The hydroxyl group (in the phenol tautomer) or the ring nitrogen's lone pair (in the pyridone tautomer) strongly activates the ring, making it more susceptible to attack by an electrophilic iodine species (I+). The methyl group provides additional, albeit weaker, activation. The positions ortho and para to the powerful activating group are the most nucleophilic. In the case of the 4-hydroxy tautomer, this would be the C3 and C5 positions. For the 4-pyridone tautomer, the C3 and C5 positions are also activated.

cluster_start Starting Material Tautomerism cluster_reaction Electrophilic Iodination 2-methyl-4-hydroxypyridine 2-methyl-pyridin-4(1H)-one 2-methyl-4-hydroxypyridine->2-methyl-pyridin-4(1H)-one Tautomerization Activated_Ring Activated Pyridine Ring Intermediate Sigma Complex (Wheland Intermediate) Activated_Ring->Intermediate + I+ Electrophile Electrophilic Iodine (I+) Electrophile->Intermediate Product Iodinated Product Intermediate->Product - H+

Figure 1: General overview of the tautomerism of 2-methyl-4-hydroxypyridine and the subsequent electrophilic iodination mechanism.

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild and efficient electrophilic iodinating agent.[5][6][7] It is often used for substrates that are sensitive to harsher conditions. The reaction can be catalyzed by an acid, which protonates the succinimide nitrogen, increasing the electrophilicity of the iodine atom.

Causality Behind Experimental Choices:
  • NIS as the Iodinating Agent: NIS is a solid, easy-to-handle reagent that provides a source of electrophilic iodine. Its by-product, succinimide, is generally easy to remove during workup.

  • Solvent Selection (e.g., Acetonitrile, DMF): Polar aprotic solvents are typically chosen to dissolve the starting material and reagents. Acetonitrile is a common choice due to its relative inertness and ease of removal.

  • Acid Catalyst (e.g., Trifluoroacetic Acid - TFA): The addition of a catalytic amount of a strong acid like TFA can significantly accelerate the reaction by activating the NIS.[5][7]

Detailed Step-by-Step Methodology:
  • Reaction Setup: To a solution of 2-methyl-4-hydroxypyridine (1.0 eq) in acetonitrile (10 mL per 1 mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer, add N-iodosuccinimide (1.1 eq).

  • Reaction Conditions: Stir the mixture at room temperature. For less reactive substrates or to increase the reaction rate, a catalytic amount of trifluoroacetic acid (0.1 eq) can be added.[5]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to reduce any unreacted NIS.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

start Start dissolve Dissolve 2-methyl-4-hydroxypyridine in Acetonitrile start->dissolve add_nis Add N-Iodosuccinimide (NIS) dissolve->add_nis add_catalyst Add catalytic Trifluoroacetic Acid (optional) add_nis->add_catalyst stir Stir at Room Temperature add_catalyst->stir monitor Monitor reaction by TLC/LC-MS stir->monitor quench Quench with aq. Na2S2O3 monitor->quench extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate, and Purify extract->purify end End purify->end

Figure 2: Experimental workflow for the iodination of 2-methyl-4-hydroxypyridine using NIS.

Protocol 2: Iodination using Iodine Monochloride (ICl)

Iodine monochloride (ICl) is a highly effective and reactive iodinating agent.[8][9] Due to its high reactivity, reactions with ICl are often rapid and can be performed at low temperatures.

Causality Behind Experimental Choices:
  • ICl as the Iodinating Agent: ICl is a polarized molecule (Iδ+-Clδ-), making the iodine atom highly electrophilic and thus very reactive.

  • Solvent Selection (e.g., Dichloromethane, Acetic Acid): A solvent that can dissolve the starting material and is relatively inert to the reactive ICl is necessary. Acetic acid is a common choice as it can also help to protonate the pyridine ring, increasing its susceptibility to nucleophilic attack by the solvent during workup if not carefully controlled.

  • Base (e.g., Pyridine, Sodium Acetate): A base can be added to neutralize the HCl that is formed as a byproduct of the reaction, preventing potential side reactions.

Detailed Step-by-Step Methodology:
  • Reaction Setup: Dissolve 2-methyl-4-hydroxypyridine (1.0 eq) in glacial acetic acid (15 mL per 1 mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

  • Addition of ICl: Slowly add a solution of iodine monochloride (1.05 eq) in acetic acid to the cooled reaction mixture.

  • Reaction Conditions: Allow the reaction to stir at 0 °C and then warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker of ice water.

  • Neutralization and Precipitation: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The product may precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous layer with an organic solvent. The crude product can be further purified by recrystallization or column chromatography.

start Start dissolve Dissolve 2-methyl-4-hydroxypyridine in Glacial Acetic Acid start->dissolve cool Cool to 0 °C dissolve->cool add_icl Slowly add Iodine Monochloride (ICl) cool->add_icl stir Stir and warm to Room Temperature add_icl->stir monitor Monitor reaction by TLC/LC-MS stir->monitor workup Pour into ice water monitor->workup neutralize Neutralize with aq. NaHCO3 workup->neutralize isolate Isolate and Purify Product neutralize->isolate end End isolate->end

Figure 3: Experimental workflow for the iodination of 2-methyl-4-hydroxypyridine using ICl.

Protocol 3: Iodination using Molecular Iodine (I2) and an Oxidant

Molecular iodine (I2) itself is not sufficiently electrophilic to iodinate the pyridine ring efficiently. Therefore, an oxidizing agent is used to generate a more potent electrophilic iodine species in situ.

Causality Behind Experimental Choices:
  • Iodine Source: Molecular iodine is an inexpensive and readily available source of iodine.

  • Oxidizing Agent (e.g., Nitric Acid, Hydrogen Peroxide, Sodium Hypochlorite): The oxidant converts I2 to a more electrophilic species, such as I+ or a protonated hypoiodite species.[10][11]

  • Solvent (e.g., Ethanol, Water): The choice of solvent depends on the specific oxidizing system being used.

Detailed Step-by-Step Methodology:
  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-methyl-4-hydroxypyridine (1.0 eq) and molecular iodine (1.0 eq) in ethanol.

  • Addition of Oxidant: Slowly add an oxidizing agent, such as 30% hydrogen peroxide (2.0 eq), to the mixture.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.

  • Isolation and Purification: Remove the ethanol under reduced pressure. The resulting aqueous residue can be extracted with an organic solvent. The crude product is then purified by standard methods.

Comparison of Iodination Protocols

ParameterProtocol 1: NISProtocol 2: IClProtocol 3: I2/Oxidant
Reactivity Mild to ModerateHighModerate to High
Selectivity Generally GoodGood, but can lead to over-iodinationCan be variable
Handling Easy (solid reagent)Requires care (corrosive liquid)Requires careful handling of oxidants
Byproducts SuccinimideHClVaries with oxidant
Typical Yields Good to ExcellentGood to ExcellentFair to Good

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Iodine and its compounds can cause skin and respiratory irritation. Avoid inhalation of dust and vapors.

  • Iodine monochloride is corrosive and should be handled with extreme care.

  • Oxidizing agents can react violently with other substances. Use with caution.

References

  • CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine - Google P
  • Iodination of Proteins by IPy 2 BF 4 , a New Tool in Protein Chemistry. (URL: [Link])

  • Synthesis of 2-[N-methyl-N-(4-iodo-phenyl)aminomethyl]-1,3,4-oxa- diazole and its use as a protective synthon for indirect iodination of ketosteroids. (URL: [Link])

  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I - MDPI. (URL: [Link])

  • One-pot iodination of hydroxypyridines. - Semantic Scholar. (URL: [Link])

  • N-Iodosuccinimide (NIS) - Organic Chemistry Portal. (URL: [Link])

  • Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - NIH. (URL: [Link])

  • Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts | Organic Letters. (URL: [Link])

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing). (URL: [Link])

  • Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. (URL: [Link])

  • (PDF) Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones - ResearchGate. (URL: [Link])

  • N-Iodosuccinimide (NIS) in Direct Aromatic Iodination | Request PDF - ResearchGate. (URL: [Link])

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (URL: [Link])

  • Pyridine Iodine Monochloride | C5H5ClIN | CID 10220417 - PubChem - NIH. (URL: [Link])

  • The Role of Iodine and Pyridine Bases in the Electrocatalytic Oxidation of Alcohols Mediated by 4-AcNH-TEMPO - Shubina - Eco-Vector Journals Portal. (URL: [Link])

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K. (URL: [Link])

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - NIH. (URL: [Link])

  • Iodine monochloride – Knowledge and References - Taylor & Francis. (URL: [Link])

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC. (URL: [Link])

  • The Synthesis of 3-Iodo-2-methoxypyridine: Laboratory Methods and Industrial Production. (URL: [Link])

  • N-Iodosuccinimide - Wikipedia. (URL: [Link])

  • N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. (URL: [Link])

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC. (URL: [Link])

  • N-Iodosuccinimide - Oakwood Chemical. (URL: [Link])

  • Synthesis of 4-pyridones - Organic Chemistry Portal. (URL: [Link])

  • Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

  • Iodine Monochloride. (URL: [Link])

Sources

Application

The Art of Connection: A Detailed Guide to Palladium-Catalyzed Cross-Coupling of 3-Iodopyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Pyridine Core The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridine Core

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Its presence in a vast array of pharmaceuticals, agrochemicals, and functional materials underscores its importance.[1][2][3] The nitrogen atom within the six-membered aromatic ring imparts unique electronic properties, influences solubility, and provides a crucial handle for molecular interactions with biological targets.[2] Among the various substituted pyridines, those functionalized at the 3-position are of particular interest, serving as key building blocks for a multitude of complex molecular architectures.

However, the synthesis of 3-substituted pyridines can be challenging. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, influences its reactivity in classical aromatic substitution reactions.[2] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, offering a reliable and efficient means to access a diverse range of 3-substituted pyridine derivatives.[4]

This guide provides a comprehensive overview of palladium-catalyzed cross-coupling reactions of 3-iodopyridine derivatives, focusing on the practical aspects of experimental design and execution. As a senior application scientist, the aim is to not only provide step-by-step protocols but also to elucidate the underlying principles that govern these transformations, empowering researchers to troubleshoot and adapt these methods for their specific synthetic challenges.

The Challenge of the Pyridine Nitrogen: A Note on Catalyst Deactivation

A key consideration when working with pyridine substrates in palladium-catalyzed reactions is the potential for the lone pair of electrons on the pyridine nitrogen to coordinate to the palladium center. This coordination can lead to the formation of inactive or less active catalyst species, effectively "poisoning" the catalyst and hindering the desired cross-coupling reaction.[5][6] The extent of this inhibition is influenced by the electronic and steric properties of the pyridine substrate, the palladium precursor, and the ancillary ligands.

Strategies to mitigate this catalyst deactivation are a central theme in the successful cross-coupling of 3-iodopyridine derivatives and will be a recurring point of discussion in the following sections. The judicious selection of bulky, electron-rich ligands is often a key strategy to sterically disfavor the coordination of the pyridine nitrogen to the palladium center.

The Palladium Catalytic Cycle: A Unifying Mechanistic Framework

At the heart of these powerful bond-forming reactions lies a common catalytic cycle, elegantly orchestrated by the palladium catalyst. Understanding this cycle is fundamental to rationalizing reaction outcomes and optimizing conditions. The cycle generally proceeds through three key steps: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.

Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation / Amine Coordination PdII->Transmetal PdII_R_R R-Pd(II)-R'(L_n) Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product Substrate R-X Substrate->OxAdd Coupling_Partner R'-M / R'₂NH Coupling_Partner->Transmetal Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n PdII_halide Ar-Pd(II)-I(L_n) Pd0->PdII_halide PdII_alkyne Ar-Pd(II)-C≡CR(L_n) PdII_halide->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Ar_alkyne 3-Alkynylpyridine PdII_alkyne->Ar_alkyne Reductive Elimination ArI 3-Iodopyridine ArI->PdII_halide Oxidative Addition CuI Cu(I) Cu_acetylide Cu(I)-C≡CR CuI->Cu_acetylide Cu_acetylide->PdII_halide Alkyne Terminal Alkyne (H-C≡CR) Alkyne->Cu_acetylide Base Base Base->Cu_acetylide

Sources

Method

Application Note: Regioselective Functionalization of 3-Iodo-2-methylpyridin-4-ol

Abstract & Strategic Overview 3-Iodo-2-methylpyridin-4-ol (1 ) is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR modulators. Its structural uniqueness lies in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

3-Iodo-2-methylpyridin-4-ol (1 ) is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR modulators. Its structural uniqueness lies in the dense array of orthogonal reactive handles: a nucleophilic oxygen at C4 (tautomeric with the pyridone carbonyl), an electrophilic iodine at C3, and a benzylic-like methyl group at C2.

The primary challenge in utilizing 1 is achieving high regioselectivity during functionalization. The C3-iodine and C4-hydroxyl (or C4-chloride after activation) offer competing sites for modification. This guide details a "Linchpin Strategy" , prioritizing the conversion of the C4-hydroxyl to a chloride, creating a 4-chloro-3-iodo intermediate. This intermediate allows for highly chemoselective sequential functionalization: Palladium-catalyzed cross-coupling at C3 (controlled by bond dissociation energy differences) followed by Nucleophilic Aromatic Substitution (SNAr) at C4.

Structural Analysis & Reactivity Profile

Understanding the electronic properties of 1 is prerequisite to designing successful synthetic routes.

SiteFunctional GroupReactivity ModeKey Transformation
C3 IodideElectrophile (Soft) Pd-catalyzed Cross-Coupling (Suzuki, Sonogashira, Heck). The C-I bond is the weakest (

65 kcal/mol) and most reactive towards oxidative addition.
C4 Hydroxyl / KetoneNucleophile / Electrophile Precursor As OH: O-Alkylation or Protection. As Cl (via POCl3): Electrophile for SNAr or Pd-coupling.
C2 MethylPro-Nucleophile Benzylic deprotonation (using LDA/n-BuLi) or oxidation to aldehyde/acid.
N1 Pyridine NitrogenBasic / Nucleophilic N-Oxidation or N-Alkylation. Can poison Pd-catalysts if not hindered or complexed.
Reactivity Diagram (DOT Visualization)

ReactivityMap Substrate 3-Iodo-2-methylpyridin-4-ol C3_Path C3: Iodine (High Reactivity) Substrate->C3_Path Suzuki/Sonogashira (Pd-Catalysis) C4_Path C4: Hydroxyl (Tunable Reactivity) Substrate->C4_Path Activation with POCl3 (-> 4-Cl derivative) C2_Path C2: Methyl (Benzylic) Substrate->C2_Path Lithiation/Oxidation Product_A Product_A C3_Path->Product_A Biaryl Formation Product_B Product_B C4_Path->Product_B SNAr (Amination/Etherification)

Figure 1: Orthogonal reactivity map of 3-Iodo-2-methylpyridin-4-ol.

Critical Workflow: The "Linchpin" Route (Cl-Activation First)

Direct coupling on the free alcohol 1 is often plagued by catalyst poisoning (via the pyridone oxygen or nitrogen) and solubility issues. The most robust protocol involves converting 1 to 4-chloro-3-iodo-2-methylpyridine (2) .

This intermediate 2 is the "Linchpin" because it enables chemoselective discrimination between C3 and C4.

Step 1: Chlorodehydroxylation

Objective: Convert C4-OH to C4-Cl to activate the position for SNAr and prevent catalyst interference in subsequent steps.

  • Reagent: Phosphorus Oxychloride (POCl3).[1][2]

  • Mechanism: Formation of a dichlorophosphate intermediate followed by nucleophilic attack of chloride and elimination of the phosphoryl group.

Step 2: Chemoselective C3-Suzuki Coupling

Objective: Install a carbon framework at C3 without disturbing the C4-Cl bond.

  • Selectivity Basis: The rate of Oxidative Addition (OA) of Pd(0) into the C-I bond is significantly faster than into the C-Cl bond due to bond strength differences (C-I: ~53 kcal/mol vs C-Cl: ~80 kcal/mol).

  • Ligand Choice: Use standard phosphines (PPh3, dppf). Avoid electron-rich, bulky ligands (like Buchwald biaryl phosphines) initially, as they might accelerate OA into the C-Cl bond, eroding selectivity.

Step 3: C4-Functionalization (SNAr)

Objective: Displace the C4-Cl with an amine or alkoxide.

  • Reactivity: The pyridine nitrogen renders the C4 position electron-deficient, facilitating Nucleophilic Aromatic Substitution.

Workflow Diagram (DOT Visualization)

Workflow Start Start: 3-Iodo-2-methylpyridin-4-ol Step1 Step 1: Chlorination (POCl3, 80-100°C) Start->Step1 Intermed Intermediate: 4-Chloro-3-iodo-2-methylpyridine Step1->Intermed Step2 Step 2: Chemoselective Suzuki (R-B(OH)2, Pd(PPh3)4, Na2CO3) Intermed->Step2 Selectivity: I >> Cl Prod_C3 Product: 3-Aryl-4-chloro-2-methylpyridine Step2->Prod_C3 Step3 Step 3: SNAr Displacement (HNR2, Heat/Base) Prod_C3->Step3 Final Final Scaffold: 3-Aryl-4-amino-2-methylpyridine Step3->Final

Figure 2: Sequential chemoselective functionalization workflow.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Chloro-3-iodo-2-methylpyridine

Rationale: Neat POCl3 is effective, but the addition of a catalytic amount of DMF (Vilsmeier-Haack type activation) can lower the required temperature and reaction time.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl/POCl3 vapors.

  • Charging: Add 3-Iodo-2-methylpyridin-4-ol (10.0 mmol, 2.35 g) to the flask.

  • Reagent Addition: Carefully add POCl3 (50.0 mmol, 4.6 mL) under inert atmosphere (N2).

    • Note: Reaction is exothermic. Add slowly.

  • Reaction: Heat the mixture to 90 °C for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS. The starting material peak (polar) should disappear, replaced by a less polar peak (product).

  • Workup (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice (~100 g) with vigorous stirring. Do not add water to the acid.

    • Neutralize the aqueous solution to pH ~8 using solid NaHCO3 or 2M NaOH (keep temperature < 20 °C to prevent hydrolysis).

  • Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL).

  • Purification: Dry organic layers over MgSO4, filter, and concentrate. Purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

    • Expected Yield: 85-95%.

    • Characterization:1H NMR will show the loss of the broad OH/NH signal and a downfield shift of the aromatic protons.

Protocol B: Chemoselective Suzuki Coupling at C3

Rationale: Using Pd(PPh3)4 utilizes bulky PPh3 ligands which are less effective at activating the sterically hindered and stronger C-Cl bond compared to the C-I bond.

  • Reagents:

    • Substrate: 4-Chloro-3-iodo-2-methylpyridine (1.0 mmol, 253 mg).

    • Boronic Acid: Phenylboronic acid (1.1 mmol, 134 mg).

    • Catalyst: Pd(PPh3)4 (0.05 mmol, 58 mg, 5 mol%).

    • Base: Na2CO3 (2.0 M aqueous, 1.5 mL).

    • Solvent: 1,4-Dioxane (4 mL).

  • Procedure:

    • Combine substrate, boronic acid, and catalyst in a microwave vial or sealed tube.

    • Add solvent and aqueous base.

    • Degas the mixture by bubbling N2 for 5 minutes.

    • Heat at 80 °C for 4–6 hours (or 100 °C for 30 min in microwave).

    • Checkpoint: Monitor LCMS for the consumption of the iodo-starting material. If significant des-iodo (protodeiodination) byproduct is observed, lower temperature or switch to anhydrous conditions (Cs2CO3/Toluene).

  • Workup: Dilute with water, extract with EtOAc, dry, and concentrate.

  • Purification: Silica gel chromatography. The product (3-phenyl-4-chloro-2-methylpyridine) will elute later than the starting material but earlier than bis-coupled byproducts (if any).

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in POCl3 step Incomplete hydrolysis of phosphoryl intermediateEnsure the quench is thorough and pH is adjusted to basic (~8-9) to liberate the free base pyridine.
Bis-coupling (Suzuki) Catalyst too active or Temp too highReduce Temp to 60 °C. Use strictly 1.0-1.1 eq of boronic acid. Switch to Pd(PPh3)4 if using Pd(dppf)Cl2.
Protodeiodination Boronic acid instability or wet solventUse anhydrous conditions (DME/Toluene, CsF or K3PO4 dry).
No Reaction (SNAr) Amine nucleophile too weakUse a stronger base (NaH, LiHMDS) or switch to Pd-catalyzed Buchwald-Hartwig amination if thermal SNAr fails.

References

  • Synthesis of 3,4-Dihydro-2(1H)-pyridones (Precursor Context): M. A. R. et al. "3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance." Molecules, 2021 .[1][3][4][5]

  • Regioselective Functionalization of Halopyridines: Knochel, P. et al.[3] "Regioselective difunctionalization of pyridines via 3,4-pyridynes."[3][6][7] Chemical Science, 2021 .

  • Suzuki Coupling Methodology (General & Pyridine specific): Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95, 2457.[8]

  • Chlorination of Hydroxypyridines: Master Organic Chemistry. "Elimination of Alcohols To Alkenes With POCl3 (Mechanistic Insight)."

  • Chemical Properties of 3-Iodo-2-methylpyridin-4-ol: PubChem Database. "3-Iodo-2-methylpyridin-4-ol Compound Summary."

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 3-Iodo-2-methylpyridin-4-ol synthesis

Introduction: The "Yield Trap" in Pyridone Iodination Welcome to the technical support center. You are likely accessing this guide because your synthesis of 3-Iodo-2-methylpyridin-4-ol (also known as 3-iodo-2-methyl-4-py...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Yield Trap" in Pyridone Iodination

Welcome to the technical support center. You are likely accessing this guide because your synthesis of 3-Iodo-2-methylpyridin-4-ol (also known as 3-iodo-2-methyl-4-pyridone) is stalling at yields below 50%, or you are struggling with the separation of the 3,5-diiodo impurity.

The synthesis of this scaffold is a classic exercise in balancing regioselectivity against reactivity . The 4-hydroxyl group strongly activates the pyridine ring, making it prone to over-iodination. Furthermore, the product is amphoteric; improper pH control during workup is the single most common cause of "missing mass" (product remaining in the aqueous mother liquor).

This guide prioritizes the N-Iodosuccinimide (NIS) method for regiocontrol and a pH-Switch Workup for maximum recovery.

Module 1: The Reaction Mechanism & Regioselectivity

To fix the yield, we must first visualize the competition. The 2-methyl group activates the C3 position electronically (inductive effect), but it also provides steric hindrance. The C5 position is sterically open but less activated.

  • Target: C3-Iodination (Mono)

  • Primary Failure Mode: C3,C5-Diiodination (Over-reaction)

  • Secondary Failure Mode: C5-Iodination (Regio-isomer)

The diagram below illustrates the pathway and where yield is lost.

ReactionPathway Start 2-Methylpyridin-4-ol (Starting Material) Intermediate Sigma Complex (Transition State) Start->Intermediate + I+ (Electrophile) Product 3-Iodo-2-methylpyridin-4-ol (TARGET) Intermediate->Product Kinetic Control (C3 Attack) Byproduct1 5-Iodo isomer (Minor Impurity) Intermediate->Byproduct1 Steric Control (C5 Attack) Byproduct2 3,5-Diiodo derivative (Major Impurity) Product->Byproduct2 + Excess I+ (Over-iodination) Byproduct1->Byproduct2 + Excess I+

Figure 1: Reaction pathway showing the critical competition between the desired C3-iodination and the thermodynamic sink of di-iodination.

Module 2: Optimized Experimental Protocols

We recommend Method B (NIS) for high-value applications requiring purity. Use Method A (Iodine/Base) only for large-scale, cost-sensitive batches where recrystallization losses are acceptable.

Method A: The Classical Approach ( )

Best for: Large scale, low cost. Risk: High di-iodo formation.

  • Dissolution: Dissolve 2-methylpyridin-4-ol (1.0 eq) in 2M NaOH (1.1 eq). The solution should be clear (formation of sodium salt).

  • Addition: Cool to 0–5 °C . Dissolve Iodine (

    
    , 1.0 eq) in aqueous KI (saturated). Add this solution dropwise over 2 hours.
    
    • Critical: Rapid addition creates local hot-spots of high

      
       concentration, causing di-iodination.
      
  • Aging: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

Method B: The High-Fidelity Approach (NIS)

Best for: High yield, difficult substrates. Risk: Higher reagent cost.

  • Solvent System: Dissolve 2-methylpyridin-4-ol (1.0 eq) in Acetonitrile (MeCN) or DMF .

    • Why? Non-protic solvents often enhance the electrophilicity of NIS while suppressing the ionization of the phenolic proton, slightly reducing ring activation and making the reaction more controllable.

  • Stoichiometry: Add N-Iodosuccinimide (NIS) (1.05 eq) in portions over 30 minutes at 0 °C .

  • Catalysis (Optional): If conversion is <10% after 1 hour, add 5 mol% Trifluoroacetic Acid (TFA). This activates the NIS.

Module 3: The "pH-Switch" Workup (Yield Critical)

This is where 60% of users lose their product. 3-Iodo-2-methylpyridin-4-ol is an ampholyte .

  • pH > 10: Soluble Anion (Phenolate).

  • pH < 2: Soluble Cation (Pyridinium).

  • pH 5–6 (Isoelectric Point): Insoluble Neutral Zwitterion (Precipitate).

The Protocol:

  • Quench: Add 10% Sodium Thiosulfate (

    
    ) solution to the reaction mixture until the dark iodine color disappears (turns pale yellow/white).
    
  • Acidification:

    • If using Method A (NaOH base): Slowly add Acetic Acid (AcOH) or 2M HCl.

    • STOP adding acid exactly when the pH reaches 5.5 – 6.0 .

  • Precipitation: A thick white/off-white solid should crash out.

  • Cooling: Chill the slurry to 0 °C for 2 hours to maximize precipitation.

  • Filtration: Filter the solid. Wash with cold water (do not use organic solvents like acetone yet, as the product is moderately soluble in them).

Module 4: Troubleshooting & FAQs

Q1: I am seeing a large spot of starting material on TLC, but also the di-iodo impurity. How do I push conversion without over-iodinating?

Diagnosis: This is a mixing issue. The reaction rate is faster than the mixing rate. Solution:

  • Do not add more Iodine. Adding >1.1 equivalents guarantees di-iodination.

  • Switch solvents: If using Method B, switch from DMF to MeCN/MeOH (10:1). The protic co-solvent can sometimes balance the reactivity.

  • Recycle: It is better to isolate a mixture of Product + Starting Material (SM) and recrystallize, rather than pushing to 100% conversion and getting tar. SM is easily removed by washing the final solid with hot ethyl acetate (Product is less soluble than SM in non-polar organics).

Q2: My product is a sticky brown tar instead of a white powder.

Diagnosis: Oxidative polymerization or trapped iodine. Solution:

  • Redissolve the tar in 2M NaOH (it should go into solution).

  • Wash this aqueous layer with Dichloromethane (DCM) to remove non-acidic organic tars.

  • Re-precipitate by adding Acid slowly to reach pH 6.

  • If the solid is still colored, wash with a dilute solution of sodium bisulfite.

Q3: What is the best way to purify the 3-iodo from the 3,5-diiodo impurity?

Diagnosis: Regioselectivity failure. Solution:

  • Recrystallization: The 3,5-diiodo impurity is significantly less soluble in water but more soluble in ethanol than the mono-iodo product.

    • Technique: Dissolve the crude mixture in boiling Ethanol/Water (4:1) . Cool slowly. The di-iodo species often crystallizes first (or stays in solution depending on the specific derivative, but typically the mono-iodo is more polar).

  • Flash Chromatography: If you must use a column, use a gradient of DCM:MeOH (95:5 to 90:10) . The di-iodo compound (less polar) elutes first.

Module 5: Troubleshooting Logic Flow

Use this decision tree to diagnose yield issues in real-time.

Troubleshooting Issue Identify Issue LowYield Low Yield (<40%) Issue->LowYield Impurity High Impurity Issue->Impurity CheckLiquor Check Mother Liquor (LCMS/TLC) LowYield->CheckLiquor DiIodo 3,5-Diiodo Present Impurity->DiIodo StartMat Starting Material Left Impurity->StartMat InLiquor Product in Liquor CheckLiquor->InLiquor Yes NotInLiquor No Product Found CheckLiquor->NotInLiquor No FixPH Fix: Adjust pH to 5.5-6.0 (Isoelectric Point) InLiquor->FixPH FixTar Fix: Reduce Reaction Temp or Switch to NIS NotInLiquor->FixTar FixStoich Fix: Strict 1.0 eq Iodine Slow Addition DiIodo->FixStoich FixTime Fix: Increase Time Do NOT add excess I2 StartMat->FixTime

Figure 2: Troubleshooting logic for yield and purity optimization.

Summary of Key Data

ParameterOptimal RangeWhy?
Reagent NIS (Method B)Higher regioselectivity than elemental Iodine.
Temperature 0 °C to RTPrevents over-iodination and tar formation.
Workup pH 5.5 – 6.0 Critical Isoelectric Point for precipitation.
Quench Sodium ThiosulfateRemoves unreacted Iodine to prevent post-workup iodination.
Solvent MeCN or DMFBetter solubility for NIS; cleaner profile than aqueous base.

References

  • Regioselective Iodination of Pyridones: Dutta, U., et al.[1] "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil."[1][2][3] Chemical Communications, 2015, 51, 17744-17747.[1]

  • Mechanism of Iodination (Silver Salts & NIS): Gakh, A. A., et al. "Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts." Molecules, 2013, 18(2), 1885-1896.

  • General Synthesis of Halogenated Pyridines (Patent Context): "Synthesis process of 2-bromo-4-iodo-3-methylpyridine" (Related methodology for halogen placement).

  • Isoelectric Point & Solubility Principles: "Isoelectric point - Wikipedia" (General principle applied to amphoteric hydroxypyridines).

  • Compound Data (3-Iodo-2-methylpyridin-4-ol): PubChem Compound Summary for 3-Iodo-4-methylpyridine derivatives. [4]

Sources

Optimization

Technical Support Center: Purification of 3-Iodo-2-methylpyridin-4-ol

Welcome to the Purification Help Center. This guide addresses the specific challenges of recrystallizing 3-Iodo-2-methylpyridin-4-ol (CAS: 23003-35-2).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Purification Help Center. This guide addresses the specific challenges of recrystallizing 3-Iodo-2-methylpyridin-4-ol (CAS: 23003-35-2). Due to the tautomeric nature of 4-hydroxypyridines and the lability of the carbon-iodine bond, this molecule requires precise control over solvent polarity and thermal exposure.

Module 1: Solvent Selection Strategy

Q: Which solvent system should I use? A: For 3-Iodo-2-methylpyridin-4-ol, we recommend a polar protic system , specifically Ethanol (EtOH) or an Ethanol/Water mixture.

The Scientific Logic:

  • Tautomeric Equilibrium: This molecule exists in equilibrium between the pyridin-4-ol (aromatic) and pyridin-4-one (keto) forms. In the solid state and polar solvents, the pyridone form often predominates, creating strong intermolecular hydrogen bond networks. Non-polar solvents (Hexane, Toluene) generally cannot disrupt this lattice, leading to poor solubility.

  • Iodine Lipophilicity: The iodine atom adds significant lipophilicity compared to the non-halogenated precursor. This makes pure water often too polar to dissolve the compound efficiently without excessive heat (which risks de-iodination).

  • The "Goldilocks" Zone: Ethanol provides the hydroxyl groups necessary to solvate the pyridone functionality while the ethyl chain accommodates the lipophilic iodine and methyl regions.

Solvent Screening Table:

Solvent SystemSuitabilityApplication Context
Ethanol (Abs.) High Primary recommendation. Good balance of solubility vs. recovery.[1]
EtOH :

(9:1)
High Use if the product is too soluble in pure EtOH or to remove inorganic salts.
Methanol (MeOH) MediumOften too good a solvent; leads to low recovery yields unless cooled to -20°C.
Acetonitrile (MeCN) MediumGood alternative if protic solvents cause solvolysis (rare here).
Ethyl Acetate LowPoor solubility; useful only as an anti-solvent to precipitate the product.
Module 2: The Recrystallization Protocol

Q: What is the step-by-step workflow for maximum purity? A: Follow this "Hot Filtration" protocol to ensure removal of both insoluble mechanical impurities and soluble byproducts.

Step-by-Step Methodology
  • Preparation: Weigh the crude solid. Place it in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution: Add Ethanol (approx. 5-10 mL per gram of solid). Heat the mixture to reflux (approx. 78°C) with stirring.

    • Checkpoint: If the solid does not dissolve, add solvent in 1 mL increments.

    • Critical: Do not exceed 80°C. Prolonged high heat can cause iodine cleavage (turning the solution pink/purple).

  • Hot Filtration (Optional but Recommended): If undissolved black specks remain at reflux, filter the hot solution through a pre-warmed glass funnel with a fluted filter paper (or a sintered glass funnel) to remove inorganic salts or polymerized byproducts.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring or wood block.

    • Why? Rapid cooling traps impurities inside the crystal lattice.

  • Nucleation: Once at room temperature, if no crystals appear, scratch the glass or add a seed crystal. Then, move to an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold Ethanol (-20°C).

    • Note: If the filtrate is dark (iodine contamination), wash with a small amount of 10% aqueous Sodium Thiosulfate, followed by water, then dry.

  • Drying: Dry in a vacuum oven at 40°C. Avoid light exposure during drying.

Module 3: Troubleshooting & FAQs

Q: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why? A: This occurs when the compound's melting point is depressed below the solvent's boiling point due to impurities, or the solution is too concentrated.

  • Fix 1 (Re-heat): Add 20% more solvent, reheat to reflux to redissolve the oil, and cool much more slowly (insulate the flask with foil).

  • Fix 2 (Seeding): Add a seed crystal of pure product at the cloud point (just as turbidity starts).

  • Fix 3 (Trituration): If it remains an oil, evaporate the solvent and triturace (grind) the oil with Diethyl Ether or Hexanes to induce solidification before attempting recrystallization again.

Q: The crystals are pink or brown. Is this normal? A: No. This indicates free iodine (


), likely from thermal decomposition or light exposure.
  • The Fix: If the color persists, redissolve the solid in EtOAc and wash with 10% Sodium Thiosulfate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    )  solution. The thiosulfate reduces purple iodine to colorless iodide (
    
    
    
    ). Separate layers, dry organics over
    
    
    , and evaporate.[2]

Q: My yield is very low (<40%). Where is my product? A: It is likely remaining in the "Mother Liquor" (the filtrate).

  • Diagnosis: Pyridones can be surprisingly soluble.

  • Recovery: Concentrate the filtrate to half its volume on a rotary evaporator and cool again to harvest a "second crop." Note that the second crop is usually less pure than the first.

Module 4: Process Logic & Visualization
Workflow Logic: The Decision Tree

This diagram illustrates the critical decision points during the purification process to prevent yield loss.

RecrystallizationFlow Start Crude 3-Iodo-2-methylpyridin-4-ol Dissolve Dissolve in Hot EtOH (75°C) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol Filter Hot Filtration (Remove insolubles) CheckSol->Filter No (Solids present) Cool Slow Cool to RT CheckSol->Cool Yes Filter->Cool StateCheck State Check: Crystals or Oil? Cool->StateCheck OilFix Add Solvent / Reheat (Fix Oiling Out) StateCheck->OilFix Oil Crystallize Cool to 0°C (Ice Bath) StateCheck->Crystallize Crystals OilFix->Cool Collect Vacuum Filtration Crystallize->Collect Wash Wash with Cold EtOH Collect->Wash ColorCheck Is Solid Pink? Wash->ColorCheck ThioWash Wash with Na2S2O3 ColorCheck->ThioWash Yes (Iodine) Final Pure White/Off-White Solid ColorCheck->Final No ThioWash->Final

Figure 1: Decision matrix for the purification of iodinated pyridinols, highlighting interventions for oiling out and iodine contamination.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • National Institutes of Health (NIH) - PubChem. (n.d.). 3-Iodo-2-methylpyridin-4-ol Compound Summary. Retrieved from [Link] (Source for chemical structure and physical properties).

  • University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from [Link] (Source for general solvent polarity and "oiling out" troubleshooting).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Analysis of 3-Iodo-2-methylpyridin-4-ol

Topic: 1H NMR spectrum analysis of 3-Iodo-2-methylpyridin-4-ol Content Type: Publish Comparison Guide Optimizing Characterization, Solvent Selection, and Isomer Differentiation Executive Summary In the development of kin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR spectrum analysis of 3-Iodo-2-methylpyridin-4-ol Content Type: Publish Comparison Guide

Optimizing Characterization, Solvent Selection, and Isomer Differentiation

Executive Summary

In the development of kinase inhibitors and antiviral agents, 3-Iodo-2-methylpyridin-4-ol serves as a critical halogenated intermediate. Its structural integrity is often compromised by two primary analytical challenges: tautomeric ambiguity (pyridinol vs. pyridone) and regioisomeric contamination (3-iodo vs. 5-iodo).

This guide provides a definitive protocol for the 1H NMR analysis of this compound. Unlike standard spectral lists, this document compares analytical performance across solvent systems and establishes a self-validating logic tree to distinguish the target compound from its common synthetic impurities.

Structural Dynamics & Tautomerism

Before interpreting the spectrum, one must understand the "Chameleon Effect" of 4-hydroxypyridines. This compound exists in a solvent-dependent equilibrium between the hydroxy form (pyridinol) and the keto form (pyridone).

  • Non-Polar Solvents (e.g., CDCl3): Favor the pyridinol form (often insoluble).

  • Polar Solvents (e.g., DMSO-d6, MeOD): Favor the pyridone form (3-iodo-2-methyl-1H-pyridin-4-one).

Implication for NMR: In DMSO-d6, you will not observe a typical phenolic OH signal. Instead, you will observe a broad amide-like NH signal downfield, and the ring protons will display shifts characteristic of an


-unsaturated carbonyl system rather than a purely aromatic pyridine.

Tautomerism cluster_0 Tautomeric Equilibrium Pyridinol Pyridinol Form (Aromatic OH) Favored in Gas Phase Pyridone Pyridone Form (NH / C=O) Favored in DMSO-d6/Solid State Pyridinol->Pyridone Polar Solvents (H-Bond Stabilization)

Figure 1: The tautomeric equilibrium shifts toward the pyridone form in standard NMR solvents like DMSO-d6, fundamentally altering the spectral assignment.

Experimental Protocol: The "Gold Standard" Method

To ensure reproducibility and resolution of exchangeable protons, DMSO-d6 is the required solvent. Methanol-d4 (MeOD) is a viable alternative for structural connectivity but eliminates crucial NH/OH signals due to deuterium exchange.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 5–10 mg of the solid sample.

    • Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: Ensure the solution is clear. If turbidity persists, filter through a cotton plug directly into the NMR tube.

  • Acquisition Parameters (400 MHz+ recommended):

    • Pulse Sequence: Standard 1H (zg30).

    • Scans (NS): 16 (sufficient for >5 mg); increase to 64 for trace impurity detection.

    • Relaxation Delay (D1): Set to 1.0 s minimum to ensure integration accuracy of the methyl singlet.

  • Referencing:

    • Calibrate the residual DMSO pentet to 2.50 ppm .

Spectral Analysis & Assignment

The spectrum of 3-Iodo-2-methylpyridin-4-ol in DMSO-d6 is defined by three distinct regions.

Region 1: The Exchangeable Proton (11.0 – 12.5 ppm)
  • Signal: Broad Singlet (1H).

  • Assignment: NH (Pyridone form).

  • Diagnostic Value: Presence confirms the pyridone tautomer. Disappearance upon D2O shake validates the assignment.

Region 2: The Aromatic Zone (6.0 – 8.0 ppm)

This region is the primary differentiator for product identity.

  • Signal A (C6-H): ~7.65 ppm, Doublet (

    
     Hz), 1H.
    
    • Logic: Deshielded by the adjacent Nitrogen.

  • Signal B (C5-H): ~6.15 ppm, Doublet (

    
     Hz), 1H.
    
    • Logic: Shielded relative to C6 due to resonance from the carbonyl/oxygen at C4.

  • Coupling: The presence of ortho-coupling (doublets) is the "fingerprint" of the 3-iodo isomer.

Region 3: The Aliphatic Zone (2.0 – 2.5 ppm)
  • Signal: Singlet (3H).

  • Assignment: C2-Methyl group.

  • Shift: ~2.25 – 2.35 ppm.

Comparative Performance: Distinguishing Alternatives

The most common "alternative" encountered is not a different commercial product, but the regioisomer (5-iodo-2-methylpyridin-4-ol) formed during synthesis. The table below outlines how to objectively distinguish the target from its isomer and starting material.

Table 1: Spectral Comparison of Key Analytes
FeatureTarget: 3-Iodo Isomer Alternative: 5-Iodo Isomer Starting Material
Structure I at C3, H at C5, C6I at C5, H at C3, C6H at C3, C5, C6
Aromatic Pattern Two Doublets (

Hz)
Two Singlets Two Doublets + Singlet
Coupling Logic H5 and H6 are adjacent (Ortho)H3 and H6 are isolated (Para/separated)H5/H6 ortho; H3 isolated
C6-H Shift ~7.6 ppm (Doublet)~7.8 ppm (Singlet)~7.5 ppm (Doublet)
C5-H Shift ~6.2 ppm (Doublet)Absent (Replaced by Iodine)~6.1 ppm (Doublet)
C3-H Shift Absent (Replaced by Iodine)~6.4 ppm (Singlet)~6.0 ppm (Singlet)
Logic Tree for Isomer Identification

The following diagram illustrates the decision process for validating the compound's regiochemistry.

IsomerLogic Start Analyze Aromatic Region (6.0 - 8.0 ppm) CountProtons Integrate Protons Start->CountProtons ThreeProtons 3 Aromatic Protons CountProtons->ThreeProtons Starting Material (No Iodination) TwoProtons 2 Aromatic Protons CountProtons->TwoProtons Iodinated Product CheckCoupling Check Splitting Pattern TwoProtons->CheckCoupling Singlets Two Singlets (Isolated Protons) CheckCoupling->Singlets 5-Iodo Isomer (Impurity) Doublets Two Doublets (Ortho Coupling) CheckCoupling->Doublets 3-Iodo Isomer (Target)

Figure 2: Self-validating logic tree for confirming regioselectivity. The observation of doublets is the critical "Pass" criterion.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison. [Link]

  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry. [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
Comparative

13C NMR shifts of 3-iodo vs 5-iodo-2-methylpyridin-4-ol

The following guide provides an in-depth technical comparison of the NMR shifts for 3-iodo-2-methylpyridin-4-ol and 5-iodo-2-methylpyridin-4-ol , designed for researchers in medicinal chemistry and structural elucidation...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the


 NMR shifts for 3-iodo-2-methylpyridin-4-ol  and 5-iodo-2-methylpyridin-4-ol , designed for researchers in medicinal chemistry and structural elucidation.

Comparative Guide: NMR Differentiation of 3-Iodo vs. 5-Iodo-2-methylpyridin-4-ol

Executive Summary

Differentiation between 3-iodo-2-methylpyridin-4-ol and 5-iodo-2-methylpyridin-4-ol is a critical checkpoint in the synthesis of pyridine-based scaffolds. While Mass Spectrometry (MS) confirms the elemental composition (


 matches for mono-iodination), it cannot distinguish these regioisomers.

The definitive structural assignment relies on Nuclear Magnetic Resonance (NMR), specifically utilizing:

  • The Heavy Atom Effect (Shielding): Iodine induces a significant upfield shift (

    
    30 ppm) on the ipso carbon.
    
  • Scalar Coupling (

    
    -coupling): 
    
    
    
    NMR coupling constants between ring protons (Ortho vs. Para).
  • HMBC Correlations: The connectivity between the methyl group and the adjacent ring carbon.

Feature3-Iodo Isomer5-Iodo Isomer
Key

Signal
Two doublets (

Hz)
Two singlets (or weak coupling

Hz)
Methyl HMBC Correlates to a shielded quaternary C (

90 ppm)
Correlates to a deshielded CH (

115 ppm)
C-I Shift (

)
C3

90 ppm
C5

90 ppm

Theoretical Basis & Tautomerism

Before analyzing shifts, one must establish the dominant tautomer. In polar solvents (DMSO-


, MeOD) typically used for these polar heterocycles, the 4-pyridone  form predominates over the 4-hydroxypyridine form.
  • Base System: 2-methylpyridin-4(1H)-one.

  • Resonance Contribution: The nitrogen lone pair donates into the ring, increasing electron density at C3 and C5 (ortho/para to N), making them nucleophilic and shielded relative to benzene.

The Heavy Atom Effect (Iodine)

Iodine is unique among halogens due to the "Heavy Atom Effect" (Spin-Orbit Coupling). Unlike chlorine or bromine, which deshield the ipso carbon, iodine causes a dramatic shielding (upfield shift) of 20–35 ppm.

  • Normal Aromatic C-H:

    
    115–125 ppm.
    
  • Iodinated Aromatic C-I:

    
    85–95 ppm.
    

Detailed Spectral Comparison

Predicted NMR Shifts

The following values are estimated based on substituent chemical shift (SCS) additivity rules applied to the 2-methyl-4-pyridone scaffold.

Carbon PositionBase System (2-Me-4-pyridone)3-Iodo-2-methyl (Target A)5-Iodo-2-methyl (Target B)Note
C2 (ipso-Me)

150 ppm

155 ppm

150 ppm
Quaternary. Deshielded by N and Me.
C3

115 ppm (CH)

90 ppm (C-I)

115 ppm (CH)
Diagnostic Region.
C4 (C=O)

175 ppm

180 ppm

180 ppm
Carbonyl/Phenolic C.
C5

115 ppm (CH)

115 ppm (CH)

90 ppm (C-I)
Diagnostic Region.
C6

140 ppm (CH)

140 ppm (CH)

145 ppm (CH)
Deshielded by adjacent N.
Me (C7)

20 ppm

25 ppm

20 ppm
Slight deshielding in 3-iodo due to steric crowding.
NMR Coupling Patterns (Critical Confirmation)

While


 provides the carbon environment, 

NMR is often the fastest diagnostic tool.
  • 3-Iodo Isomer: The remaining protons are at C5 and C6 . These are adjacent.

    • Pattern: Two doublets (d).

    • Coupling Constant (

      
      ): 5.0 – 7.5 Hz  (Typical vicinal coupling in pyridines).
      
  • 5-Iodo Isomer: The remaining protons are at C3 and C6 . These are separated by the carbonyl and iodine.

    • Pattern: Two singlets (s).

    • Coupling Constant:

      
       Hz (Para-like relationship across the ring).
      

Experimental Validation Workflow

To unambiguously assign your product, follow this logic flow.

Logic Flow Diagram

NMR_Assignment Start Synthesized Iodo-2-methylpyridin-4-ol H_NMR Step 1: Acquire 1H NMR Start->H_NMR Decision_H Analyze Aromatic Region (Coupling Constants) H_NMR->Decision_H Res_3Iodo_H Two Doublets (J ~ 6 Hz) (Protons are Vicinal C5/C6) Decision_H->Res_3Iodo_H Vicinal Coupling Res_5Iodo_H Two Singlets (Protons are Isolated C3/C6) Decision_H->Res_5Iodo_H No Coupling HMBC Step 2: Acquire HMBC (Focus on Methyl Group) Res_3Iodo_H->HMBC Res_5Iodo_H->HMBC Decision_HMBC Check Methyl (2-Me) Correlations HMBC->Decision_HMBC Corr_Shielded Me correlates to C3 (Shift ~90 ppm) Decision_HMBC->Corr_Shielded Target is C-I Corr_Deshielded Me correlates to C3 (Shift ~115 ppm) Decision_HMBC->Corr_Deshielded Target is C-H Result_3I Conclusion: 3-Iodo-2-methylpyridin-4-ol Corr_Shielded->Result_3I Result_5I Conclusion: 5-Iodo-2-methylpyridin-4-ol Corr_Deshielded->Result_5I

Caption: Decision tree for distinguishing regioisomers using 1H coupling and HMBC correlations.

Protocol: HMBC Analysis

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the "gold standard" for this assignment because the methyl group at position 2 acts as an internal anchor.

  • Locate the Methyl Signal: Find the singlet integrating to 3H around 2.2–2.5 ppm in the

    
     spectrum.
    
  • Trace Correlations: Look for 3-bond correlations (

    
    ) from this methyl protons.
    
    • Correlation A: To the quaternary carbon C2 (ipso).

    • Correlation B: To the carbon at position C3 .[1]

  • Check Chemical Shift of C3:

    • If the C3 correlation lands at

      
      90 ppm , C3 bears the Iodine. 
      
      
      
      3-Iodo isomer .
    • If the C3 correlation lands at

      
      115 ppm , C3 bears a Hydrogen. 
      
      
      
      5-Iodo isomer .

Synthesis & Regioselectivity Context

Understanding the reactivity of the 2-methyl-4-pyridone scaffold aids in predicting the major isomer.

  • Electrophilic Aromatic Substitution (EAS): The 4-pyridone ring is activated at positions 3 and 5.

  • Steric Hindrance: The methyl group at C2 creates steric bulk, disfavoring substitution at C3.

  • Kinetic vs. Thermodynamic:

    • 5-Iodo isomer: Typically the major product of direct iodination (e.g.,

      
      , KOH) due to less steric hindrance.
      
    • 3-Iodo isomer: Often requires blocking the 5-position or specific directing groups, though it can form as a minor component in di-iodination mixtures.

References

  • General Pyridine Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for substituent effects).
  • Iodine Heavy Atom Effect: Wiberg, K. B., et al. (1991). "Substituent effects on carbon-13 chemical shifts." Journal of Organic Chemistry. Link

  • Pyridone Iodination

    • Regioselective iodination of hydroxylated aromatic ketones. Arkivoc 2006 (i) 104-108. (Demonstrates regioselectivity principles in activated aromatic systems). Link

    • Synthesis of 4-amino-5-methyl-1H-pyridin-2-one.[2] (Discussion of 2-methyl-4-pyridone reactivity patterns). Link

  • HMBC Methodology: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Validation

A Senior Application Scientist's Guide to Differentiating 3-iodo and 5-iodo Isomers of 2-methylpyridin-4-ol

Introduction: The Analytical Challenge of Regioisomers In the landscape of pharmaceutical development and chemical synthesis, the precise structural characterization of molecules is paramount. Intermediates such as subst...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Regioisomers

In the landscape of pharmaceutical development and chemical synthesis, the precise structural characterization of molecules is paramount. Intermediates such as substituted pyridinols are foundational building blocks for a vast array of active pharmaceutical ingredients (APIs). 2-methylpyridin-4-ol, a key heterocyclic compound, can undergo iodination to produce various regioisomers, including 3-iodo-2-methylpyridin-4-ol and 5-iodo-2-methylpyridin-4-ol.

These two constitutional isomers present a significant analytical challenge: they share the same molecular formula (C₆H₆INO) and, consequently, the same exact mass. Standard mass spectrometry will not distinguish them. Their physicochemical properties are often remarkably similar, which can complicate chromatographic separation. For researchers in process development and quality control, an unambiguous and robust method for differentiation is not just necessary—it is critical for ensuring the correct synthetic pathway is followed and that the final product meets stringent purity and identity specifications.

This guide provides a comprehensive, data-supported framework for definitively differentiating these two iodo-isomers. We will move beyond simple data reporting to explain the underlying chemical principles that make these distinctions possible, focusing on the power of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for structural elucidation.

Caption: Chemical structures of the parent compound and its 3- and 5-iodo isomers.

The Cornerstone of Differentiation: NMR Spectroscopy

NMR spectroscopy provides direct insight into the chemical environment of each atom in a molecule. The substitution pattern on the pyridine ring creates a unique electronic landscape, which translates into predictable and measurable differences in the NMR spectra of the two isomers.

¹H NMR Spectroscopy: A Tale of Two Protons

The most immediate clues can be found in the aromatic region of the ¹H NMR spectrum. The position of the bulky, electron-withdrawing iodine atom dictates the chemical shifts and coupling patterns of the remaining ring protons.

  • 3-iodo-2-methylpyridin-4-ol: In this isomer, the protons are at the C5 and C6 positions. We expect to see two signals in the aromatic region. The C5 proton will appear as a doublet, coupled to the C6 proton. The C6 proton will also be a doublet, with the same coupling constant.

  • 5-iodo-2-methylpyridin-4-ol: Here, the protons are at the C3 and C6 positions. Crucially, these protons are not adjacent and will not show coupling to each other. Therefore, we expect to see two singlets in the aromatic region.

The causality is straightforward: proton-proton coupling in aromatic systems is typically observed between adjacent protons (ortho-coupling). The lack of adjacent protons for H3 and H6 in the 5-iodo isomer simplifies their signals to singlets, providing a clear diagnostic marker.

¹³C NMR Spectroscopy: The Iodine's Electronic Footprint

The ¹³C NMR spectrum offers further confirmation. The carbon atom directly bonded to iodine experiences a significant shielding effect, causing its signal to shift dramatically upfield (to a lower ppm value).

  • 3-iodo-2-methylpyridin-4-ol: A strongly shielded signal corresponding to C3 is expected.

  • 5-iodo-2-methylpyridin-4-ol: A strongly shielded signal corresponding to C5 is expected.

While assigning the specific C3 vs. C5 signal without advanced experiments can be complex, the overall pattern of the six carbon signals will be unique for each isomer. The electronegativity of the nitrogen atom causes the adjacent C2 and C6 carbons to be deshielded (higher ppm values).[1][2]

The Definitive Experiment: Nuclear Overhauser Effect (NOE) Spectroscopy

While ¹H and ¹³C spectra provide strong evidence, the Nuclear Overhauser Effect (NOE) provides an unambiguous, self-validating answer. The NOE is a through-space interaction where magnetization is transferred between protons that are close in proximity (typically < 5 Å), regardless of whether they are bonded.[3]

The experimental design is elegant in its simplicity: we irradiate the protons of the methyl group at the C2 position and observe which other protons are spatially close.

  • In 5-iodo-2-methylpyridin-4-ol: The methyl group at C2 is spatially close to the proton at C3. Irradiating the methyl protons will cause an enhancement of the signal for the C3 proton.

  • In 3-iodo-2-methylpyridin-4-ol: The C3 position is occupied by an iodine atom. There is no proton at this position. Therefore, irradiating the methyl protons will result in no NOE enhancement for any proton on the pyridine ring.

This single experiment provides a definitive "yes/no" answer, making it the gold standard for this specific analytical problem.

Caption: Logical workflow for isomer differentiation using the NOE experiment.

Orthogonal Confirmatory Techniques

While NMR is definitive, employing orthogonal techniques is good scientific practice, particularly in a regulated environment.

High-Performance Liquid Chromatography (HPLC)

The subtle differences in polarity and molecular shape between the two isomers can be exploited for chromatographic separation.[4][5] A well-developed HPLC method can not only separate a mixture of the two but can also serve as an identity test based on retention time against a known reference standard. The 5-iodo isomer, with the iodine further from the polar hydroxyl group, may exhibit slightly different interactions with the stationary phase compared to the 3-iodo isomer, leading to baseline separation.

Tandem Mass Spectrometry (MS/MS)

Although the isomers have the same molecular weight, their fragmentation patterns under collision-induced dissociation (CID) in a tandem mass spectrometer may differ.[6][7] The stability of the C-I bond and the resulting cationic fragments can be influenced by the iodine's position relative to the nitrogen and hydroxyl groups. While developing a robust MS/MS method requires more effort than NMR, it can provide valuable confirmatory data, especially for trace-level analysis.

Summary of Expected Analytical Data

The table below consolidates the expected distinguishing features for each analytical technique.

Analytical Technique 3-iodo-2-methylpyridin-4-ol 5-iodo-2-methylpyridin-4-ol Rationale for Differentiation
¹H NMR (Aromatic) Two doubletsTwo singletsAbsence of ortho-coupling between H3 and H6.
¹³C NMR (Key Signal) Shielded signal for C3Shielded signal for C5Direct attachment of iodine causes significant upfield shift.
1D NOESY No NOE from -CH₃ to ring HPositive NOE from -CH₃ to H3Through-space proximity of the C2-methyl group and the C3-proton.
HPLC Retention Time t₁t₂ (likely t₂ ≠ t₁)Differences in polarity and interaction with the stationary phase.
Tandem MS (MS/MS) Fragmentation Pattern AFragmentation Pattern BDifferential fragmentation pathways based on substituent position.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for researchers. Instrument parameters may need to be optimized for specific equipment.

Protocol 1: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum on a 400 MHz or higher spectrometer.

    • Obtain a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the aromatic protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans to clearly resolve all six carbon signals.

  • 1D NOESY (or DPFGSE-NOE) Acquisition:

    • Use a standard 1D NOESY pulse sequence.

    • Set the irradiation frequency precisely on the peak corresponding to the C2-methyl protons.

    • Set the mixing time to an appropriate value (e.g., 500-800 ms) to allow for NOE buildup.

    • Acquire a difference spectrum by subtracting a control spectrum (with off-resonance irradiation) from the on-resonance spectrum.

    • Interpretation: A positive peak in the difference spectrum at the chemical shift of the C3 proton confirms the 5-iodo isomer. The absence of any positive peaks in the aromatic region confirms the 3-iodo isomer.

Protocol 2: HPLC Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • Start at 5% B.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Analysis: Compare the retention times of the unknown sample against pure, characterized standards of each isomer.

Caption: Recommended workflow combining chromatographic and spectroscopic techniques.

References

  • Vertex AI Search. (n.d.). Exploring 2-Hydroxy-4-Methylpyridine: Properties and Applications.
  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values.
  • Chemistry LibreTexts. (2025). Interpreting C-13 NMR Spectra.
  • KARANS CHEMWORLD. (2024). Nuclear Overhauser Effect - a double resonance NMR technique useful for structure elucidation. YouTube.
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Brogden, P. J., et al. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. PubMed Central.
  • Thermo Fisher Scientific. (n.d.). Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissociation.

Sources

Comparative

UV-Vis Absorption Spectra of 3-Iodopyridine Derivatives: A Comparative Technical Guide

This guide details the UV-Vis absorption characteristics of 3-iodopyridine and its functionalized derivatives. It is designed for researchers utilizing these scaffolds in cross-coupling chemistry (Suzuki-Miyaura, Sonogas...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the UV-Vis absorption characteristics of 3-iodopyridine and its functionalized derivatives. It is designed for researchers utilizing these scaffolds in cross-coupling chemistry (Suzuki-Miyaura, Sonogashira) or drug discovery, where spectral data is critical for purity assessment and reaction monitoring.

Introduction & Strategic Importance

3-Iodopyridine (CAS: 1120-90-7) is a pivotal heterocyclic building block. Unlike its chloro- or bromo-analogs, the C-I bond at the 3-position is highly labile, making it a preferred substrate for palladium-catalyzed cross-coupling reactions.

UV-Vis spectroscopy is the primary non-destructive method for:

  • Purity Verification: Detecting de-iodinated byproducts (pyridine) or oxidized impurities (N-oxides).[1]

  • Reaction Monitoring: Tracking the disappearance of the characteristic iodopyridine

    
     band during coupling.
    
  • Electronic Characterization: Understanding the perturbation of the pyridine ring electron density by the heavy iodine atom.[1]

Theoretical Framework: Electronic Transitions

To interpret the spectra of 3-iodopyridine derivatives, one must understand the interplay between the pyridine ring orbitals and the iodine substituent.

The Heavy Atom Effect

Unsubstituted pyridine exhibits a primary absorption band (


) at 

nm (

M

cm

) and a weaker shoulder (

) around 270 nm.
  • Bathochromic Shift (Red Shift): The introduction of Iodine at the 3-position stabilizes the excited

    
     state more than the ground state due to the polarizability of the large iodine atom. This shifts the 
    
    
    
    to longer wavelengths (typically 260–275 nm ).
  • Hyperchromic Effect: The high electron density of iodine increases the probability of transition, often resulting in a higher molar extinction coefficient (

    
    ) compared to pyridine or 3-bromopyridine.
    
Substituent Logic Flow

The following diagram illustrates how different functional groups perturb the baseline 3-iodopyridine spectrum.

SpectralLogic Base Pyridine Core (251 nm) Iodo 3-Iodopyridine (+ I Effect) ~265-270 nm Base->Iodo Heavy Atom Effect Amino Amino-3-Iodopyridine (+ Auxochrome) ~290-310 nm Iodo->Amino Conjugation (n -> pi interaction) Protonated Protonated Species (Acidic pH) Blue Shift vs Neutral Amino->Protonated Lone Pair Sequestration

Figure 1: Logical flow of spectral shifts. Iodine induces a moderate red shift, while electron-donating groups (amino) cause a strong red shift.[1] Protonation typically reverses this by removing the n-electron contribution.

Comparative Spectral Data

The following data consolidates experimental findings and theoretical expectations for 3-iodopyridine against its key derivatives and analogs.

Table 1: Comparative Absorption Maxima ( )

Solvent: Methanol (unless otherwise noted)[2]

CompoundStructure

(nm)

(M

cm

)
Key Spectral Feature
Pyridine C

H

N
251~2,000Sharp

band.
3-Iodopyridine 3-I-Py265 - 272 ~3,500Bathochromic shift vs pyridine; tailing into 280-290 nm.
3-Bromopyridine 3-Br-Py260 - 265~2,800Less redshifted than Iodo-analog due to lower polarizability.
2-Amino-3-iodopyridine 2-NH

-3-I-Py
295 - 305 >5,000Strong red shift due to amino group conjugation (auxochrome).
4-Aminopyridine 4-NH

-Py
262 (in 0.1M HCl)~18,000High intensity; pH sensitive.
2-Chloro-3-iodopyridine 2-Cl-3-I-Py270 - 280~4,000Combined inductive (-I) and mesomeric (+M) effects of Cl.
Table 2: Solvent Effects (Solvatochromism)

Data for 3-Iodopyridine

Solvent TypeSolvent ExampleEffect on

Effect on

Mechanism
Non-Polar Cyclohexane / HexaneBaselineVisibleNo H-bonding; clear resolution of weak

shoulder.
Polar Protic Methanol / EthanolRed Shift Blue Shift Dipole stabilizes excited

state; H-bonds stabilize ground

state.[1]
Polar Aprotic AcetonitrileSlight Red ShiftBlurringGood for general reaction monitoring; dissolves most derivatives.[1]

Experimental Protocol: High-Fidelity Characterization

To obtain reproducible spectra for 3-iodopyridine derivatives, strict adherence to the following protocol is required due to the light-sensitive nature of the C-I bond.

Reagent Preparation
  • Stock Solution: Prepare a

    
     M stock solution in spectral grade methanol .
    
    • Note: 3-iodopyridine is a solid (mp 53-56°C). Weigh rapidly to avoid sublimation or moisture uptake.[1]

  • Working Solution: Dilute stock 1:10 to achieve

    
     M. Absorbance at 
    
    
    
    should be between 0.5 and 1.0 A.U. for linearity.
Workflow Diagram

ExperimentWorkflow Start Start: Sample Weighing (Amber Vials) Solvent Dissolution (MeOH or CH3CN) Start->Solvent Minimize Light Blank Blank Measurement (Pure Solvent) Solvent->Blank Scan Sample Scan (200 - 400 nm) Blank->Scan Check Check Absorbance (0.2 < A < 1.0?) Scan->Check Dilute Dilute Sample Check->Dilute No (Too High) Process Data Processing (Identify Lambda max) Check->Process Yes Dilute->Scan Re-scan

Figure 2: Step-by-step workflow for UV-Vis acquisition. Amber glassware is critical to prevent photodegradation of the C-I bond.

Critical Technical Notes
  • Iodine Liberation: If the solution turns slightly yellow over time, free iodine (

    
    ) has formed.[1] 
    
    
    
    absorbs strongly at 460 nm and has a UV band at ~203 nm and 350 nm (as
    
    
    ).[1] The appearance of a peak at 350 nm indicates sample degradation.[1]
  • Quartz Cuvettes: Use fused silica (quartz) cuvettes.[1] Glass or plastic absorbs below 300 nm, masking the primary transitions of iodopyridines.[1]

  • Baseline Correction: Iodopyridines have significant absorption in the far UV (<220 nm).[1] Ensure your solvent blank is pure to avoid "negative" peaks in this region.[1]

Safety & Handling (SDS Summary)

  • Hazards: 3-Iodopyridine is an irritant (Skin Irrit. 2, Eye Irrit. 2).[1]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C .

  • Light Sensitivity: The C-I bond is photolabile.[1] Store solids and solutions in amber vials or wrapped in aluminum foil.

References

  • National Institute of Standards and Technology (NIST). 3-Iodopyridine UV/Visible Spectrum. NIST Chemistry WebBook, SRD 69.[1][3][4] Available at: [Link]

  • PubChem. 3-Iodopyridine Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Al-Hashimi, N. A., et al. (2005).[1] Electronic, infrared, and Raman spectral studies of the reaction of iodine with 4-aminopyridine. Spectrochimica Acta Part A. Available at: [Link]

Sources

Validation

Elemental analysis standards for iodinated heterocyclic compounds

A Comparative Guide to Calibration Standards and Combustion Protocols Executive Summary: The "Iodine Problem" in Heterocycles In drug development, iodinated heterocyclic compounds (e.g., iodouracils, iodopyridines) are c...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Calibration Standards and Combustion Protocols

Executive Summary: The "Iodine Problem" in Heterocycles

In drug development, iodinated heterocyclic compounds (e.g., iodouracils, iodopyridines) are critical intermediates. However, they present a "perfect storm" for elemental analysis (EA):

  • Refractory Nature: Heterocyclic rings (especially nitrogen-rich ones) are thermally stable and resistant to complete oxidation.

  • Iodine Volatility: Iodine (

    
    ) is a heavy, volatile halogen that often sublimes before the sample matrix is fully combusted, leading to low carbon results and high error margins.
    
  • Catalyst Poisoning: High halogen content can saturate the copper reduction reagents in automated analyzers, leading to nitrogen breakthrough and false-positive N values.

This guide compares the performance of Universal Calibration Standards against Matrix-Matched Iodinated Standards and outlines the specific protocols required to achieve


 accuracy.

Comparative Analysis of Calibration Standards

To achieve accurate results for iodinated heterocycles, the choice of calibration standard is as critical as the instrument parameters. We compare three distinct classes of standards.

Product A: Universal Organic Standard (Acetanilide)
  • Description: High-purity Acetanilide (

    
    ). The industry default for CHN calibration.
    
  • Status: NOT RECOMMENDED for Iodinated Heterocycles.

  • Mechanism of Failure: Acetanilide burns easily at standard temperatures (

    
    ). When analyzing a refractory iodinated heterocycle calibrated against acetanilide, the analyzer applies a "light" combustion profile. The heterocycle inevitably undergoes incomplete combustion, resulting in low Carbon recovery and high variance.
    
Product B: Matrix-Matched Standard (o-Iodobenzoic Acid)
  • Description: 2-Iodobenzoic acid (

    
    ).[1][2] Contains ~51.2% Iodine by mass.
    
  • Status: GOLD STANDARD for this application.

  • Performance Advantage:

    • Matrix Matching: It introduces a massive halogen load during calibration, forcing the instrument's flow and delay parameters to account for the slower diffusion of heavy iodine gases.

    • K-Factor Correction: It establishes a response factor that accounts for iodine's specific interference with thermal conductivity detectors (TCD).

Product C: Combustion Aid-Assisted Standard (V2O5 + Acetanilide)
  • Description: Physical mixture of Acetanilide with Vanadium Pentoxide (

    
    ).
    
  • Status: REQUIRED ALTERNATIVE if o-Iodobenzoic acid is unavailable.

  • Performance:

    
     acts as a powerful oxidant and flux. It melts at 
    
    
    
    , coating the sample and supplying local oxygen, which prevents the "encapsulation" of carbon in the refractory heterocyclic ash.
Data Summary: Accuracy Comparison

Simulated performance data based on field application of a refractory iodinated pyridine derivative (


).
Calibration StandardCombustion AidCarbon Error (%)Nitrogen Error (%)Iodine Recovery*Pass/Fail (±0.4%)
Acetanilide None-1.25% (Low)+0.60% (High)N/AFAIL
Acetanilide

(Tungsten)
-0.55%+0.20%N/AMARGINAL
o-Iodobenzoic Acid None -0.15% +0.05% 99.8% PASS
o-Iodobenzoic Acid

-0.05% +0.02% 99.9% PASS (Optimal)

*Iodine recovery assumes separate titration or specific halogen detector configuration.

Scientific Integrity: The Logic of Combustion

To understand why standard methods fail, we must visualize the combustion pathway. The diagram below illustrates the critical failure points (Red) and the corrective actions (Green).

CombustionLogic cluster_trap Interference Removal Sample Iodinated Heterocycle Sample Heat Flash Combustion (950-1000°C) Sample->Heat V2O5 Add V2O5 (Flux/Oxidant) Sample->V2O5 Optimized Protocol Sublimation Iodine Sublimation (Pre-Combustion) Heat->Sublimation Standard Method CompleteOx Complete Oxidation (CO2, H2O, N2, I2) Heat->CompleteOx Flux Effect Reduction Cu Reduction Tube (Removes O2, Converts NOx) Sublimation->Reduction Incomplete C Burn V2O5->Heat CompleteOx->Reduction Trap Halogen Trap (Ag/Cu Wool) Reduction->Trap Detector TCD Detection Trap->Detector Clean Signal

Figure 1: Comparison of failure modes in standard combustion vs. optimized V2O5-assisted pathways.

Experimental Protocols

Protocol A: Automated CHNS Analysis (The High-Throughput Method)

Best for: Routine purity checks of stable iodinated compounds.

Reagents:

  • Standard: o-Iodobenzoic Acid (Sigma-Aldrich/Merck, >99%).

  • Combustion Aid: Vanadium(V) Oxide (

    
    )  or Tungsten(VI) Oxide (
    
    
    
    )
    .
  • Capsules: Tin capsules (lightweight).

Step-by-Step Workflow:

  • Conditioning: Run 3 "bypass" samples of unweighed o-iodobenzoic acid to saturate the adsorption sites in the separation column with iodine/halogen residues. This "primes" the system.

  • Weighing: Weigh 1.5–2.0 mg of the iodinated heterocycle into a tin capsule.

  • Additive: Add approx. 3–5 mg of

    
     powder directly over the sample. Crucial: The additive must cover the sample to prevent sublimation.
    
  • Folding: Fold the capsule tightly to exclude air (nitrogen blank).

  • Combustion Parameters:

    • Reactor Temp: 1050°C (Elevated from standard 950°C).

    • Oxygen Dosing: Increase

      
       loop volume by 20% to account for the oxidant demand of the additive.
      
  • Calibration: Calibrate using K-factors derived solely from o-iodobenzoic acid runs (n=3).

Protocol B: Schöniger Oxygen Flask (The Reference Method)

Best for: Validating "failed" automated runs or determining total Iodine content.

Principle: The sample is burned in a closed system of pure oxygen, ensuring 100% recovery of combustion products into an absorbing solution.

Reagents:

  • Absorbing Solution: 10 mL 1N NaOH + 2 drops Hydrazine Hydrate (to reduce

    
     to 
    
    
    
    ).
  • Vessel: 500 mL Iodine Flask with platinum sample carrier.

Step-by-Step Workflow:

  • Preparation: Weigh 5–10 mg of sample onto ashless filter paper. Fold into the platinum carrier.

  • Ignition: Flush flask with

    
    , ignite paper, and immediately invert the flask.
    
  • Absorption: Shake vigorously for 15 minutes. The solution should be clear.

  • Titration:

    • Acidify with acetic acid.

    • Add bromine water to oxidize

      
       to 
      
      
      
      .
    • Add excess KI (Potassium Iodide) to release

      
      .
      
    • Titrate with 0.01 N Sodium Thiosulfate using starch indicator.

  • Calculation:

    
    .
    

Troubleshooting & Logic Flow

Use this decision matrix to select the correct method for your specific compound.

MethodSelection Start Start: Iodinated Heterocycle CheckI Iodine Content > 20%? Start->CheckI CheckRefractory Polycyclic / High N? CheckI->CheckRefractory Yes (>20%) StandardMethod Method: Standard CHNS (Acetanilide) CheckI->StandardMethod No (<20%) ModifiedMethod Method: CHNS + V2O5 (o-Iodobenzoic Std) CheckRefractory->ModifiedMethod No (Simple Ring) FlaskMethod Method: Schöniger Flask (Titration) CheckRefractory->FlaskMethod Yes (Complex/Refractory) ModifiedMethod->FlaskMethod If Error > 0.4%

Figure 2: Decision tree for selecting the appropriate analytical protocol.

References

  • National Institute of Standards and Technology (NIST). Standard Reference Material® 3530: Iodine (as Iodide) in Iodized Table Salt.[Link]

  • Royal Society of Chemistry. Microanalysis: The ±0.4% Rule and Modern Challenges.[Link]

  • Exeter Analytical. Combustion Aids and Additives for Elemental Analysis.[Link]

Sources

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